SCH 58261
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQYUXOEJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166799 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160098-96-4 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sch 58261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH 58261 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-58261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SCH 58261: A Technical Guide to its Mechanism of Action as a Potent and Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of SCH 58261, a potent and highly selective competitive antagonist of the adenosine A2A receptor. This document details its pharmacological properties, downstream signaling effects, and the experimental methodologies used to elucidate its function, serving as a valuable resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action: Selective Adenosine A2A Receptor Blockade
This compound exerts its pharmacological effects primarily by acting as a competitive antagonist at the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Under normal physiological conditions, adenosine, an endogenous purine nucleoside, binds to the A2AR, initiating a signaling cascade. This compound, by binding to the same receptor, prevents adenosine from activating it, thereby inhibiting its downstream effects.
Binding Affinity and Selectivity
This compound is distinguished by its high binding affinity and remarkable selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity is crucial for minimizing off-target effects and for its utility as a specific pharmacological tool.
| Parameter | Value | Species/Tissue | Reference |
| Ki (A2A Receptor) | 1.3 nM | Rat Striatal Membranes | |
| 2.0 nM | Bovine A2A Receptor | [1] | |
| 2.3 nM | Rat A2A Receptor | [1] | |
| < 1 nM | Human A2A Receptor (HEK293 cells) | [2] | |
| Kd ([3H]this compound) | 0.70 nM | Rat Striatal Membranes | [3] |
| 1.4 nM | Rat Brain (Autoradiography) | [4] | |
| IC50 | 15 nM | Not Specified | [5] |
| Selectivity (fold) | 323-fold over A1 | Not Specified | |
| 53-fold over A2B | Not Specified | ||
| 100-fold over A3 | Not Specified | ||
| ~800-fold over A1 | Rat Brain (Autoradiography) | [4] |
Downstream Signaling Pathways
The antagonism of the A2A receptor by this compound leads to the modulation of several key intracellular signaling pathways.
Inhibition of the cAMP/PKA Pathway
The canonical signaling pathway of the A2A receptor involves its coupling to the Gs alpha subunit of the G-protein complex. Activation of the A2A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By blocking this initial step, this compound effectively prevents the adenosine-induced rise in cAMP and the subsequent activation of the PKA/CREB pathway.[6]
Activation of the Nrf2 Pathway
Recent studies have revealed a novel mechanism of action for this compound involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive through its association with Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Evidence suggests that this compound can promote autophagy, leading to the degradation of Keap1.[7] This frees Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Modulation of Glutamate Release
This compound has been shown to modulate the release of the excitatory neurotransmitter glutamate in the brain, particularly in the striatum.[8] This effect appears to be dose-dependent, with low doses of this compound reducing glutamate outflow, a mechanism thought to contribute to its neuroprotective effects.[8] The A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons, and their antagonism by this compound can normalize the activity of this pathway, which is often dysregulated in conditions like Parkinson's disease.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) and density (Bmax) of this compound to the A2A receptor.
Protocol Outline:
-
Membrane Preparation: Tissues (e.g., rat striatum) are homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.[3]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]this compound, in the presence or absence of varying concentrations of unlabeled this compound (for competition binding assays).[3]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the Ki (inhibition constant) for competition binding.
Western Blotting
Western blotting is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound, such as components of the Nrf2 pathway.[7]
Protocol Outline:
-
Sample Preparation: Cells or tissues are lysed to extract proteins. The protein concentration is determined using a protein assay.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion channel activity and neuronal firing in response to this compound, providing insights into its effects on neuronal excitability.
Protocol Outline:
-
Cell Preparation: Neurons are cultured on coverslips or acute brain slices are prepared.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Recording: The membrane potential or ionic currents are recorded in response to the application of this compound and other pharmacological agents.
-
Data Analysis: The recorded electrical signals are analyzed to determine changes in firing rate, action potential properties, and synaptic currents.
Pharmacokinetics and Preclinical Studies
Studies in rats have shown that this compound has low oral bioavailability, likely due to limited absorption and significant first-pass metabolism in the liver.[9] In vivo studies have demonstrated its efficacy in various preclinical models, including models of Parkinson's disease, Alzheimer's disease, and neuroinflammation.[7][10][11] Doses in these studies typically range from 0.01 to 10 mg/kg administered intraperitoneally.[8][10][11][12]
Clinical Trial Status
To date, there is no evidence of this compound itself having entered clinical trials. However, the broader class of adenosine A2A receptor antagonists has seen significant clinical development. Several other A2A antagonists, such as istradefylline, preladenant, and tozadenant, have been investigated in clinical trials, primarily for the treatment of Parkinson's disease.[13] More recently, the role of A2A antagonists in cancer immunotherapy has become a major area of clinical research, with several compounds being evaluated in combination with immune checkpoint inhibitors.[14][15][16]
Conclusion
This compound is a powerful research tool characterized by its high potency and selectivity as a competitive antagonist of the adenosine A2A receptor. Its mechanism of action involves the direct blockade of the canonical Gs/cAMP/PKA signaling pathway, as well as the modulation of other important cellular processes, including the Nrf2-mediated antioxidant response and glutamatergic neurotransmission. While this compound has not progressed to clinical trials, the extensive preclinical research conducted with this compound has been instrumental in validating the adenosine A2A receptor as a therapeutic target for a range of disorders, from neurodegenerative diseases to cancer. The detailed understanding of its mechanism of action continues to guide the development of the next generation of A2A receptor modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular pharmacology of the A2A adenosine receptor antagonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review | MDPI [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
SCH 58261: A Comprehensive Selectivity Profile Against A₁, A₂B, and A₃ Adenosine Receptors
An In-Depth Technical Guide for Researchers
This document provides a detailed technical overview of the selectivity and pharmacological profile of SCH 58261, a potent and selective antagonist of the A₂A adenosine receptor. The information is tailored for researchers, scientists, and drug development professionals, focusing on its comparative activity against A₁, A₂B, and A₃ receptor subtypes. All data is presented with corresponding experimental methodologies to ensure reproducibility and comprehensive understanding.
Executive Summary
This compound, with the chemical name 5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, is a non-xanthine heterocyclic compound widely recognized as a benchmark for selective A₂A adenosine receptor antagonism.[1] Its high affinity for the A₂A receptor, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool in pharmacological research.[1][2] This guide consolidates binding affinity and functional data from various studies, outlines the experimental protocols used to derive this data, and visualizes key pathways and workflows.
Quantitative Selectivity Profile
The selectivity of this compound is primarily defined by its binding affinity (Ki) for the target receptor (A₂A) versus its affinity for off-target receptors (A₁, A₂B, A₃). The data consistently demonstrates a high degree of selectivity for the A₂A receptor.
Binding Affinity Data
The following table summarizes the binding affinity (Ki) of this compound at human and rat adenosine receptor subtypes. Ki values represent the concentration of the compound required to occupy 50% of the receptors in radioligand binding assays.
| Receptor Subtype | Species/Cell Line | Radioligand Used | Ki Value (nM) | Reference |
| A₂A | Human (cloned) | [³H]this compound | ~1.0 | [3] |
| A₂A | Rat Brain | [³H]CGS 21680 | 1.2 | [4] |
| A₂A | General | Not Specified | 1.3 | [5][6] |
| A₁ | Human (cloned) | [³H]DPCPX | 287 | [3] |
| A₁ | Rat Brain | N⁶-[³H]cyclohexyladenosine | ~800 | [4] |
| A₂B | Human (cloned) | Functional Assay (cAMP) | 5,000 | [3] |
| A₃ | Human (cloned) | [¹²⁵I]AB-MECA | >10,000 | [3] |
Selectivity Ratios
Selectivity is often expressed as a ratio of Ki values (Ki off-target / Ki on-target). The data below highlights the pronounced selectivity of this compound for the A₂A receptor.
| Comparison | Selectivity Fold (A₂A vs. Other) | Reference |
| A₁ | 323 | [5][7][8] |
| A₂B | 53 | [5][7][8] |
| A₃ | 100 | [5][7][8] |
Note: Selectivity folds can vary depending on the specific tissues and experimental conditions used.[9]
Signaling Pathways of Adenosine Receptors
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP).[10] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cAMP. Conversely, the A₂A and A₂B receptors couple to stimulatory G proteins (Gs), causing an increase in cAMP levels.[10]
Caption: Adenosine receptor G protein coupling and downstream cAMP modulation.
Experimental Protocols
The characterization of this compound's selectivity has been achieved through standardized in vitro pharmacological assays. The primary methods are radioligand binding assays for affinity determination and functional assays to measure antagonism.
Radioligand Competition Binding Assays
This is the cornerstone method for determining the binding affinity (Ki) of a test compound. The principle involves measuring the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from tissues (e.g., rat striatum) or cultured cells (e.g., CHO or HEK-293) stably expressing the human adenosine receptor subtype of interest.[3][11]
-
Incubation: Membranes are incubated in a buffered solution containing:
-
A fixed concentration of a specific radioligand (e.g., [³H]this compound for A₂A, [³H]DPCPX for A₁, or [¹²⁵I]AB-MECA for A₃).[3]
-
Varying concentrations of the unlabeled competitor compound (this compound).
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.
Caption: Workflow for a typical radioligand competition binding assay.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response following receptor activation and are used to confirm a compound's antagonist properties. For A₂B receptors, where selective radioligands were lacking, functional assays were the primary method for characterization.[3]
General Protocol:
-
Cell Culture: Whole cells expressing the receptor of interest (e.g., CHO-hA₂B) are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Stimulation: Cells are then stimulated with a known agonist (e.g., NECA) to activate the Gs pathway and induce cAMP production.[3]
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular concentration of cAMP is measured, typically using an immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified. The pA₂ value, a measure of antagonist potency, can be derived from these data. This compound was shown to be a competitive antagonist in functional assays measuring cAMP accumulation.[12][13]
Conclusion
The collective evidence from numerous in vitro studies firmly establishes this compound as a highly potent and selective A₂A adenosine receptor antagonist. Its affinity for the A₂A receptor is in the low nanomolar range, while its affinity for A₁, A₂B, and A₃ receptors is significantly weaker, with Ki values ranging from hundreds of nanomolars to the micromolar range.[3][4] This selectivity profile, validated through rigorous radioligand binding and functional assays, underpins its utility as a critical research tool for elucidating the physiological and pathological roles of the A₂A adenosine receptor.
References
- 1. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH-58261 - Wikipedia [en.wikipedia.org]
- 3. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. This compound: A selective A2A adenosine receptor antagonists | Semantic Scholar [semanticscholar.org]
- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A2A Receptor Antagonist SCH 58261: A Deep Dive into its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor critically involved in a myriad of physiological and pathological processes.[1][2][3] Its high selectivity for the A2AR over other adenosine receptor subtypes makes it an invaluable tool for dissecting A2AR-mediated signaling and a promising therapeutic candidate for various disorders, including neurodegenerative diseases and cancer.[1][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a snapshot of its potency and selectivity.
| Parameter | Value | Species/System | Reference |
| IC50 | 15 nM | Adenosine A2A Receptor | [2][3] |
| Ki | 1.3 nM | Adenosine A2A Receptor | [5] |
| 2.3 nM | Rat A2A Receptor | [6][7] | |
| 2.0 nM | Bovine A2A Receptor | [6] | |
| Selectivity | >50x for A2A over other adenosine receptors | [1] | |
| 323-fold over A1 | [2][3][5] | ||
| 53-fold over A2B | [2][3][5] | ||
| 100-fold over A3 | [2][3][5] |
Core Signaling Pathways Affected by this compound
As an antagonist, this compound primarily functions by blocking the downstream signaling cascades initiated by the activation of the A2A receptor. The A2AR is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins, which upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8][9]
The cAMP/PKA/CREB Pathway
The canonical A2A receptor signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][9] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][10] CREB is a transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and inflammation. By blocking the A2AR, this compound prevents the activation of this cascade, thereby inhibiting cAMP production, PKA activation, and subsequent CREB-mediated gene transcription.[3][4]
References
- 1. SCH-58261 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 7. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Bioavailability of SCH 58261 in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of SCH 58261, a potent and selective adenosine A2A receptor antagonist, in rodent models. The information compiled herein, including quantitative data, detailed experimental protocols, and visual diagrams of key processes, serves as a critical resource for researchers in pharmacology and drug development.
Executive Summary
This compound, with the chemical name 5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c) pyrimidine, is a non-xanthine heterocyclic compound that acts as a selective antagonist of the adenosine A2A receptor.[1] While it has shown potential in various neurological and pathological models, its development has been hampered by its pharmacokinetic properties, particularly its low oral bioavailability.[1][2] This document collates and presents the available pharmacokinetic data in rats and brain distribution data in mice to provide a clear understanding of its in vivo behavior.
Pharmacokinetics in Rats
A pivotal study by Byeon et al. (2021) provides a detailed analysis of the pharmacokinetic properties of this compound in rats following both intravenous (IV) and oral (PO) administration.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| AUClast | ng·h/mL | 200.7 ± 45.9 |
| AUCinf | ng·h/mL | 205.9 ± 47.9 |
| C0 | ng/mL | 382.3 ± 117.9 |
| T1/2 | h | 0.6 ± 0.1 |
| Vd | L/kg | 3.0 ± 0.7 |
| CL | L/h/kg | 4.9 ± 1.1 |
Data sourced from Byeon et al., 2021.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (5 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| AUClast | ng·h/mL | 43.1 ± 20.3 |
| AUCinf | ng·h/mL | 47.1 ± 23.4 |
| Cmax | ng/mL | 20.7 ± 11.2 |
| Tmax | h | 0.4 ± 0.2 |
| T1/2 | h | 1.8 ± 0.8 |
| Bioavailability (F) | % | 4.2 ± 1.9 |
Data sourced from Byeon et al., 2021.[1]
The data clearly indicates that this compound exhibits very low oral bioavailability in rats.[1] This is attributed to poor absorption and high first-pass metabolism in the liver.[1]
Experimental Protocol: Pharmacokinetic Study in Rats
The following protocol is based on the methodology described by Byeon et al. (2021).
Animals: Male Sprague-Dawley rats were used. For the oral administration group, the jugular vein was cannulated for blood sampling. For the intravenous group, the jugular vein (for administration) and carotid artery (for sampling) were cannulated.
Drug Administration:
-
Intravenous (IV): this compound was administered as a single bolus injection into the jugular vein at a dose of 1 mg/kg.
-
Oral (PO): this compound was administered via oral gavage at a dose of 5 mg/kg.
Blood Sampling:
-
Blood samples (approximately 0.25 mL) were collected at pre-dose and at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose for the IV group.
-
For the PO group, samples were collected at pre-dose and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Blood was collected into heparinized tubes and centrifuged at 13,000 rpm for 3 minutes to separate the plasma. Plasma samples were stored at -20°C until analysis.
LC-MS/MS Analysis:
-
Sample Preparation: A protein precipitation method was used. An aliquot of the internal standard (IS) solution was added to plasma samples, followed by acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant was transferred for analysis.
-
Chromatography: An Agilent 1200 series HPLC system with a Zorbax SB C18 column was used. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: An Agilent 6460 Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode. Multiple reaction monitoring (MRM) was used to detect the transitions for this compound and the IS.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods with WinNonlin software to determine the pharmacokinetic parameters.
Brain Distribution in Mice
The ability of a compound to penetrate the central nervous system (CNS) is crucial for its efficacy in neurological disorders. A study by El Yacoubi et al. (2001) investigated the brain distribution of radiolabeled [3H]this compound in mice.
Quantitative Brain Distribution Data
Following intravenous injection of [3H]this compound, radioactivity was detected in various brain regions, with the highest levels observed 15 minutes post-injection.[3] The distribution reflects the density of adenosine A2A receptors, with the highest concentration in the striatum.[3]
Table 3: Radioactivity Levels in Mouse Brain Regions 15 Minutes After IV Injection of [3H]this compound
| Brain Region | Radioactivity (fmol/mg protein) (Mean ± SEM) |
| Striatum | 4.6 ± 0.3 |
| Cortex | > Hippocampus |
| Hippocampus | > Pons = Hypothalamus |
| Pons | > Cerebellum |
| Hypothalamus | > Cerebellum |
| Cerebellum | 0.5 ± 0.05 |
Data sourced from El Yacoubi et al., 2001.[3]
The high striatum-to-cerebellum ratio of 7.6 ± 0.6 further confirms the specific binding to A2A receptors in the striatum.[3] Specific labeling was confirmed using A2A receptor knockout mice, which showed significantly less radioactivity in the striatum and cortex.[3]
Experimental Protocol: Brain Distribution Study in Mice
The following protocol is based on the methodology described by El Yacoubi et al. (2001).
Animals: Outbred CD1 mice and adenosine A2A receptor knockout mice were used.
Drug Administration:
-
[3H]this compound was injected intravenously.
Tissue Sampling:
-
Mice were sacrificed at various time points (15 min, 30 min, 1 h) after injection.
-
Brains were rapidly removed, and different regions (striatum, cortex, hippocampus, pons, hypothalamus, cerebellum) were dissected.
Radioactivity Measurement:
-
Tissue samples were processed to determine the amount of radioactivity, which was then quantified to reflect the concentration of the compound.
Receptor Occupancy:
-
To demonstrate receptor occupancy, separate groups of mice were pre-treated with unlabeled this compound or other compounds like caffeine before the injection of [3H]this compound.[3] A reduction in radioactivity in the target brain regions indicated displacement of the radioligand and thus receptor occupancy.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively antagonizing the adenosine A2A receptor, which is a G protein-coupled receptor (GPCR). In many tissues, particularly the brain, the A2A receptor is coupled to the Gs protein, which upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.
Conclusion
The pharmacokinetic profile of this compound in rodents is characterized by rapid clearance and very low oral bioavailability, primarily due to extensive first-pass metabolism and poor absorption.[1] Despite these limitations, it effectively crosses the blood-brain barrier after systemic administration, achieving concentrations in the brain sufficient to bind to and occupy its target, the adenosine A2A receptor, particularly in receptor-rich regions like the striatum.[3] This detailed understanding of its pharmacokinetics and bioavailability is essential for the design of future experiments and for the development of new A2A receptor antagonists with improved drug-like properties.
References
- 1. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo labelling of the adenosine A2A receptor in mouse brain using the selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of SCH 58261: A Technical Guide
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of SCH 58261, a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound, with the chemical name 7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, is a non-xanthine heterocyclic compound.[1] It has been extensively characterized as a potent, selective, and competitive antagonist of the adenosine A2A receptor.[1][2][3]
Binding Affinity at the Adenosine A2A Receptor
This compound exhibits high affinity for the adenosine A2A receptor in the low nanomolar range. This has been demonstrated in various in vitro binding studies using radiolabeled ligands such as [3H]this compound and [3H]CGS 21680 in different tissue and cell preparations.
Table 1: Binding Affinity (Ki/Kd) of this compound for the Adenosine A2A Receptor
| Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| Rat Striatal Membranes | [3H]this compound | Kd | 0.70 | [4] |
| Human Cloned A2A Receptor (CHO cells) | [3H]this compound | KD | 2.3 | [5] |
| Human Lymphocyte Membranes | [3H]this compound | Kd | 0.85 | |
| Rat A2A Receptor | Not Specified | Ki | 2.3 | [6] |
| Bovine A2A Receptor | Not Specified | Ki | 2.0 | [6] |
| Human A2A Receptor | [3H]MSX-2 | Ki | 4.0 | [7] |
| Porcine Coronary Arteries | [3H]this compound | Kd | 2.19 | |
| Porcine Striatum | [3H]this compound | Kd | 1.20 | |
| PC12 Cells | [3H]this compound | Kd | 0.81 |
Selectivity Profile
This compound demonstrates high selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).[2][8] This selectivity makes it a valuable tool for studying the specific roles of the A2A receptor.
Table 2: Selectivity of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Selectivity Fold (vs. A2A) | Reference |
| A1 | ~50-100 | [1] |
| A1 | 323 | [2][3] |
| A2B | 53 | [2][3] |
| A3 | 100 | [2][3] |
| A3 | No affinity up to 1 µM | [1] |
Functional Antagonism
This compound acts as a competitive antagonist, effectively blocking the functional effects of A2A receptor agonists. A primary downstream signaling event of A2A receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound has been shown to inhibit agonist-induced cAMP accumulation.
Table 3: Functional Antagonism (IC50/pA2) of this compound
| Assay | Agonist | Parameter | Value | Reference |
| General A2A Receptor Antagonism | Not Specified | IC50 | 15 nM | [2][3] |
| Rabbit Platelet Aggregation | CGS 21680 | pA2 | 7.9 | [1] |
| Porcine Coronary Artery Relaxation | CGS 21680 | pA2 | 9.5 | [1] |
| NECA-induced cAMP accumulation (CHO cells) | NECA | Competitive Antagonist | Not Quantified | [5] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation by an agonist leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[9][10] this compound competitively binds to the A2A receptor, preventing agonist binding and subsequent activation of this signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor. A typical competitive binding assay involves incubating a fixed concentration of a radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured.
Experimental Workflow: cAMP Accumulation Assay
Functional assays, such as the cAMP accumulation assay, are used to determine the efficacy of a compound as an agonist or antagonist. For an antagonist like this compound, the assay measures its ability to inhibit the increase in intracellular cAMP induced by a known A2A receptor agonist.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized procedure based on methodologies described in the literature for characterizing this compound binding to the adenosine A2A receptor.
1. Materials:
-
Receptor Source: Membranes from rat striatum or CHO/HEK-293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [3H]this compound or [3H]CGS 21680.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200-250 µL:
-
Membrane preparation (typically 20-100 µg of protein).
-
Assay buffer.
-
Increasing concentrations of this compound (for competition assays) or buffer (for saturation assays).
-
A fixed concentration of the radioligand (e.g., 0.5-2.0 nM [3H]this compound).
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay Protocol
This protocol outlines a general procedure for measuring the antagonistic effect of this compound on agonist-stimulated cAMP production.
1. Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Agonist: A known A2A receptor agonist (e.g., CGS 21680 or NECA).
-
cAMP Detection Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Antagonist Pre-incubation: Add assay buffer containing the PDE inhibitor and varying concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation: Add the A2A receptor agonist at a fixed concentration (typically its EC80) to all wells except the basal control. Incubate for a specified time (e.g., 15-60 minutes) at room temperature or 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production. The Schild analysis can be used to determine the pA2 value and confirm competitive antagonism.
References
- 1. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
SCH 58261: A Technical Guide for Studying Adenosine A₂A Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent and highly selective non-xanthine antagonist of the adenosine A₂A receptor. Its favorable pharmacological profile, characterized by high affinity for the A₂A receptor and significant selectivity over other adenosine receptor subtypes, has established it as an indispensable tool in neuroscience, immunology, and oncology research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in studying adenosine receptor function.
Mechanism of Action
This compound exerts its effects by competitively binding to the adenosine A₂A receptor, a G protein-coupled receptor (GPCR). In its native state, the A₂A receptor is activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade, primarily mediated by the Gs alpha subunit (Gαs), activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), modulating gene expression and cellular function.
By occupying the adenosine binding site, this compound prevents the receptor from being activated by adenosine, thereby inhibiting the downstream cAMP/PKA/CREB signaling pathway. This antagonistic action makes this compound a powerful tool for investigating the physiological and pathological roles of the adenosine A₂A receptor.
Pharmacological Data
The following tables summarize the quantitative data on the binding affinity, selectivity, and in vivo efficacy of this compound, providing a comparative overview for experimental design.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Fold (vs. A₂A) | Reference |
| A₂A | Rat | 2.3 | - | - | [1] |
| Bovine | 2 | - | - | [1] | |
| Human | 1.3 | 15 | - | [2][3] | |
| A₁ | Rat | - | - | 323 | [2] |
| Human | 287 | - | ~221 | [3] | |
| A₂B | Human | 5000 | - | ~3846 | [3] |
| A₃ | Human | >10000 | - | >7692 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |
| Parkinson's Disease (Haloperidol-induced catalepsy) | Rat | 5 mg/kg | i.p. | Partially decreased catalepsy | [4] |
| Parkinson's Disease (Reserpine-induced rigidity) | Rat | 0.1 - 5 mg/kg | i.p. | Antagonized muscle rigidity | [5] |
| Parkinson's Disease (Reserpine-induced rigidity) | Rat | 0.1 mg/kg (with 25 mg/kg L-DOPA) | i.p. | Synergistic attenuation of muscle rigidity | [6] |
| Huntington's Disease (Quinolinic acid-induced excitotoxicity) | Rat | 0.01 mg/kg | i.p. | Neuroprotective effects | [7] |
| Cerebral Ischemia | Rat | 0.01 mg/kg | i.p. or i.v. | Reduced cortical infarct volume | [8] |
| Cancer Immunotherapy (Breast Cancer Metastasis) | Mouse | 1 mg/kg | i.p. | Reduced lung metastases | [9] |
| Cancer Immunotherapy (Colon Carcinoma) | Mouse | 1 mg/kg (with anti-PD-1) | i.p. | Enhanced antitumor T-cell responses | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assay for A₂A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A₂A receptor in rat striatal membranes using [³H]-SCH 58261.
Materials:
-
Rat striatal tissue
-
[³H]-SCH 58261 (radioligand)
-
Unlabeled this compound
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competing ligand (unlabeled this compound).
-
Total Binding: Add 100 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of [³H]-SCH 58261 (final concentration ~0.7 nM).[11]
-
Non-specific Binding: Add 100 µL of membrane suspension, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of [³H]-SCH 58261.
-
Competition: Add 100 µL of membrane suspension, 50 µL of varying concentrations of unlabeled this compound, and 50 µL of [³H]-SCH 58261.
-
Incubate all tubes at 25°C for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Microdialysis for Striatal Glutamate Release
This protocol outlines the use of in vivo microdialysis to measure the effect of systemically administered this compound on potassium-evoked glutamate release in the rat striatum.[4]
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Surgical instruments for stereotaxic surgery
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4
-
High potassium aCSF (e.g., 100 mM KCl, with adjusted NaCl to maintain osmolarity)
-
HPLC system with fluorescence detection for glutamate analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.2 mm, ML: ±2.8 mm from bregma; DV: -3.5 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Allow a stabilization period of at least 90 minutes.
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., 0.01, 0.1, or 1 mg/kg, i.p.) or vehicle.[4]
-
Continue collecting dialysate samples.
-
After a set period (e.g., 60 minutes post-injection), switch the perfusion solution to high potassium aCSF for a defined duration (e.g., 20 minutes) to evoke glutamate release.
-
Switch back to normal aCSF and continue collecting samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for glutamate concentration using a sensitive HPLC method with pre-column derivatization and fluorescence detection.
-
Quantify glutamate levels by comparing with a standard curve.
-
-
Data Analysis:
-
Express glutamate concentrations as a percentage of the mean baseline values.
-
Compare the potassium-evoked glutamate release between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Rotarod Test for Motor Coordination in a Mouse Model of Huntington's Disease
This protocol describes the use of the accelerating rotarod test to assess the effect of this compound on motor coordination in the R6/2 transgenic mouse model of Huntington's disease.[3]
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., saline with 0.5% carboxymethylcellulose)
-
Accelerating rotarod apparatus
-
Animal scale
Procedure:
-
Drug Administration:
-
Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 0.01 mg/kg) or vehicle at 5 weeks of age and continue for the duration of the study.[3]
-
-
Rotarod Acclimation and Training:
-
A few days before the first test, acclimate the mice to the testing room for at least 30 minutes.
-
Handle the mice gently.
-
For training, place each mouse on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
-
Testing Procedure:
-
Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 rpm).
-
Start the trial, and the rod will begin to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct three trials per mouse per testing day, with a 15-20 minute inter-trial interval.
-
Perform testing at regular intervals (e.g., weekly or bi-weekly) to monitor disease progression and the effect of the treatment.
-
-
Data Analysis:
-
Calculate the average latency to fall for each mouse on each testing day.
-
Compare the performance of the this compound-treated R6/2 mice with that of vehicle-treated R6/2 mice and wild-type controls using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
In Vivo Cancer Immunotherapy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse tumor model.[10]
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ cells in 100 µL PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Regimen:
-
Randomize the mice into treatment groups (e.g., vehicle + isotype control, this compound + isotype control, vehicle + anti-PD-1, this compound + anti-PD-1).
-
Administer this compound (e.g., 1 mg/kg) via i.p. injection daily.[10]
-
Administer the anti-PD-1 antibody (e.g., 200 µ g/mouse ) or isotype control via i.p. injection on specific days (e.g., days 14, 18, 22, and 26 post-tumor inoculation).[10]
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or it can be a survival study.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Compare tumor growth curves and survival rates between the different treatment groups using appropriate statistical methods (e.g., ANOVA for tumor growth, log-rank test for survival).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: Adenosine A₂A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Striatal A2A adenosine receptor antagonism differentially modifies striatal glutamate outflow in vivo in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (an adenosine A(2A) receptor antagonist) reduces, only at low doses, K(+)-evoked glutamate release in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo labelling of the adenosine A2A receptor in mouse brain using the selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Temporal Phenotypic Changes in Huntington’s Disease Models for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of SCH 58261 in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological hallmark in many of these conditions is the progressive loss of neurons. Consequently, the identification and characterization of neuroprotective compounds are of paramount importance in the development of novel therapeutic strategies. One such compound of interest is SCH 58261, a potent and selective antagonist of the adenosine A2A receptor (A2AR). This technical guide provides an in-depth overview of the neuroprotective effects of this compound in neuronal cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Adenosine is an endogenous neuromodulator that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, has been implicated in the pathophysiology of several neurodegenerative disorders.[1] Blockade of A2A receptors has emerged as a promising neuroprotective strategy.[1] this compound has demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal injury, including those for Alzheimer's disease, Huntington's disease, and cerebral ischemia.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound exerts its neuroprotective effects primarily by blocking the adenosine A2A receptor. A2A receptors are G-protein coupled receptors that, upon activation by adenosine, typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound modulates downstream signaling cascades, ultimately promoting neuronal survival.
Data Presentation: Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in various neuronal and glial culture models subjected to neurotoxic insults. The following tables summarize key findings on cell viability and apoptosis.
| Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Oligodendrocyte Precursor Cells (NG2+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Viable Cell Count | Significant increase in viable cells compared to OGD control. | [2] |
| Mature Oligodendrocytes (MBP+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Viable Cell Count | Significant increase in viable cells compared to OGD control. | [2] |
| Primary Rat Cortical Neurons | Glutamate (100 µM) | 50 nM | Cell Viability | Improved cell viability against glutamate-induced insult. |
| Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| Oligodendrocyte Precursor Cells (NG2+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Apoptotic Cell Percentage (TUNEL assay) | Significant reduction in the percentage of apoptotic cells compared to OGD control. | [2] |
| Mature Oligodendrocytes (MBP+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Apoptotic Cell Percentage (TUNEL assay) | Significant reduction in the percentage of apoptotic cells compared to OGD control. | [2] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways. The two primary pathways identified are the Nrf2 antioxidant response pathway and the cAMP/PKA/CREB pathway.
Nrf2 Signaling Pathway
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Studies have shown that this compound can activate the Nrf2 pathway.[1][3] This activation is thought to occur through autophagy-mediated degradation of Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.
cAMP/PKA/CREB Signaling Pathway
The canonical signaling pathway for the A2A receptor involves the activation of adenylyl cyclase and the subsequent production of cAMP. This leads to the activation of PKA, which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity. By antagonizing the A2A receptor, this compound is thought to decrease adenylyl cyclase activity, leading to a reduction in cAMP levels and subsequent downstream signaling. While a decrease in this pathway might seem counterintuitive for neuroprotection, the precise effects are likely context-dependent and may involve crosstalk with other signaling pathways. In some pathological conditions, excessive A2A receptor activation can be detrimental, and its blockade by this compound helps to restore cellular homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound in neuronal cultures.
Primary Neuronal Culture
1. Materials:
-
Embryonic day 18 (E18) rat cortices or hippocampi
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
2. Protocol:
-
Coat culture surfaces with poly-D-lysine (50 µg/mL) or poly-L-ornithine overnight at 37°C. Wash plates with sterile water before use.
-
Dissect cortices or hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in papain (20 units/mL) or trypsin (0.25%) solution at 37°C for 15-30 minutes.
-
If using trypsin, neutralize with an equal volume of trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal plating medium.
-
Determine cell density using a hemocytometer and plate cells at the desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium. Continue with half-medium changes every 2-3 days.
-
Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Neurotoxic Insult Models
1. Glutamate-Induced Excitotoxicity:
-
At DIV 7-10, replace the culture medium with a pre-warmed, serum-free medium containing a neurotoxic concentration of glutamate (e.g., 100 µM).
-
Incubate the cultures for a specified duration (e.g., 24 hours).
-
For neuroprotection studies, pre-incubate the cultures with this compound (e.g., 50 nM) for a designated time (e.g., 30 minutes) before adding glutamate. The compound should also be present during the glutamate exposure.
2. Oxygen-Glucose Deprivation (OGD):
-
Prepare a glucose-free medium (e.g., Earle's Balanced Salt Solution without glucose).
-
Wash the neuronal cultures twice with the glucose-free medium.
-
Place the cultures in the glucose-free medium and transfer them to a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (e.g., 60-90 minutes).
-
For neuroprotection studies, pre-incubate the cultures with this compound (e.g., 1 µM) for a designated time before initiating OGD. The compound should also be present during the OGD period.
-
After the OGD period, return the cultures to their original maintenance medium and incubate under normoxic conditions for a reperfusion period (e.g., 24 hours).
Assessment of Neuroprotection
1. Cell Viability Assays (e.g., MTT or PrestoBlue):
-
Following the neurotoxic insult and treatment period, add the viability reagent (e.g., MTT at 0.5 mg/mL) to each well.
-
Incubate at 37°C for 1-4 hours.
-
If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cultures.
2. Apoptosis Assay (TUNEL Staining):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C.
-
Wash the cells and counterstain with a nuclear dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will be brightly fluorescent.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
3. Western Blotting for Signaling Proteins:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, phospho-CREB, total CREB, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control.
Conclusion
This compound demonstrates significant neuroprotective potential in a variety of in vitro models of neuronal injury. Its mechanism of action, centered on the antagonism of the adenosine A2A receptor, leads to the modulation of critical intracellular signaling pathways, including the activation of the Nrf2 antioxidant response and the regulation of the cAMP/PKA/CREB pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and other A2A receptor antagonists for the treatment of neurodegenerative diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into effective clinical therapies.
References
An In-depth Technical Guide to the Anti-inflammatory Properties of SCH 58261
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. A growing body of evidence highlights the significant anti-inflammatory properties of this compound, positioning it as a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including neurodegenerative disorders, autoimmune diseases, and chronic inflammatory conditions. The adenosinergic system, particularly the A2A receptor, has emerged as a key regulator of inflammatory responses. Adenosine, an endogenous purine nucleoside, generally exerts anti-inflammatory effects through A2AR activation on immune cells. However, in certain pathological contexts, sustained A2AR activation can contribute to chronic inflammation. This compound, by selectively blocking the A2AR, offers a targeted approach to modulate these inflammatory processes.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by competitively binding to the adenosine A2A receptor, thereby preventing its activation by endogenous adenosine.[1][2][3] The A2AR is predominantly coupled to the Gs alpha subunit of G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[4] By blocking this initial step, this compound effectively inhibits the downstream signaling cascades that are modulated by A2AR activation in immune cells, particularly microglia, the resident immune cells of the central nervous system.[2]
The anti-inflammatory actions of this compound are multifaceted and involve the modulation of several key signaling pathways:
-
Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to significantly reduce the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), from activated microglia and other immune cells.[5][6][7]
-
Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of the NF-κB pathway, thereby inhibiting the transcription of genes encoding pro-inflammatory mediators.[2]
-
Regulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 pathways, are also involved in inflammatory responses. This compound has been shown to reduce the phosphorylation and activation of JNK, contributing to its anti-inflammatory effects.[8]
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and inhibitory concentrations of this compound, as well as its effects on inflammatory markers.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |
| IC50 | - | A2A Receptor | 15 nM | [1] |
| Ki | - | A2A Receptor | 1.3 nM | [2][3] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Treatment Regimen | Measured Parameter | Result | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | 0.01 mg/kg, i.p. | CNS Neuroinflammation | Significantly reduced | [2][9] |
| Infiltration of inflammatory cells | Reduced | [2][9] | ||
| Macrophage/microglia numbers | Reduced | [2][9] | ||
| Chronic Periodontitis-induced Cognitive Impairment in mice | 0.1 mg/kg and 0.5 mg/kg, i.p. | Microglial activation (Iba1 density) | Decreased | [5] |
| TNF-α, IL-1β, IL-6 levels in hippocampus | Decreased | [5] | ||
| Cerebral Ischemia Reperfusion Injury in rats | 0.01 mg/kg, i.p. | Myeloperoxidase (MPO) | Significantly reversed increase | [6] |
| TNF-α, Nitric Oxide (NO), Prostaglandin E₂ (PGE₂) | Significantly reversed increase | [6] | ||
| Interleukin-10 (IL-10) | Significantly reversed decrease | [6] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the anti-inflammatory properties of this compound.
In Vitro Microglia Activation and Cytokine Release Assay
This protocol describes a general method for assessing the effect of this compound on pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α, IL-1β, and IL-6 by activated microglia.
Materials:
-
Primary microglial cells or a microglial cell line (e.g., BV-2)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA kits for mouse/rat TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control group.[11]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration relative to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.
In Vivo Model of Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model of multiple sclerosis, characterized by CNS inflammation, demyelination, and neurological deficits.[13][14][15]
Objective: To evaluate the therapeutic efficacy of this compound in a model of autoimmune neuroinflammation.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction: Emulsify MOG35-55 in CFA and inject female C57BL/6 mice subcutaneously on day 0. Administer pertussis toxin intraperitoneally on days 0 and 2.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
Treatment: Begin treatment with this compound (e.g., 0.01 mg/kg, i.p.) or vehicle at the onset of clinical signs (around day 10-12) and continue daily for a specified period.[2][9]
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
-
Immunohistochemistry: Perform immunohistochemistry to assess the infiltration of immune cells (e.g., CD4+ T cells, macrophages/microglia using Iba1).
-
Data Analysis: Compare the clinical scores, histological parameters, and immune cell infiltration between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.
Figure 1: Mechanism of this compound Anti-inflammatory Action.
Figure 2: In Vitro Experimental Workflow.
Conclusion
This compound demonstrates robust anti-inflammatory properties through the selective antagonism of the adenosine A2A receptor. Its ability to inhibit microglial activation and reduce the production of key pro-inflammatory cytokines highlights its therapeutic potential for a range of inflammatory and neuroinflammatory conditions. The modulation of the NF-κB and MAPK signaling pathways appears to be central to its mechanism of action. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of this compound in human diseases. This technical guide provides a foundational understanding of the anti-inflammatory profile of this compound to aid researchers and drug development professionals in their ongoing efforts to combat inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. SCH58261 the selective adenosine A(2A) receptor blocker modulates ischemia reperfusion injury following bilateral carotid occlusion: role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A2A Receptor Antagonist SCH 58261: A Comprehensive Technical Guide to its Modulation of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SCH 58261, a potent and selective antagonist of the adenosine A2A receptor. It details the compound's critical role in modulating the release of key neurotransmitters, including glutamate, dopamine, and acetylcholine. This document summarizes key quantitative data, outlines experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by selectively blocking the adenosine A2A receptor, a G-protein coupled receptor predominantly located in the basal ganglia, particularly the striatum.[1][2] Adenosine A2A receptors are often co-localized with dopamine D2 receptors on striatopallidal GABAergic neurons.[1] Activation of A2A receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3] By antagonizing this receptor, this compound effectively inhibits this signaling cascade, thereby influencing the release of various neurotransmitters. With a potent IC50 value of 15 nM for the A2A receptor, this compound demonstrates high selectivity over other adenosine receptor subtypes.[3][4]
Modulation of Glutamate Release
This compound has been extensively shown to modulate glutamate release, a key excitatory neurotransmitter. Its effects are context-dependent, varying with the physiological or pathological state of the tissue.
In studies on the rat striatum, low doses of this compound have been demonstrated to reduce K+-evoked glutamate release.[5][6] This suggests a neuroprotective potential by curbing excessive excitatory neurotransmission. Furthermore, in an excitotoxic rat model of Huntington's disease using quinolinic acid, pretreatment with a low dose of this compound completely antagonized the toxin-induced increase in extracellular glutamate levels.[7]
During cerebral ischemia, adenosine levels rise, activating A2A receptors which are thought to up-regulate the vesicular release of glutamate.[8] this compound has been shown to decrease the ischemia-evoked efflux of glutamate in rat cerebrocortical slices, with EC50 values of 14.9 nM and 7.6 nM for inhibiting the release of radiolabeled D-aspartate and endogenous glutamate, respectively.[8] This neuroprotective effect is also observed in vivo, where this compound administered after ischemic insult significantly reduced cortical infarct volume in rats.[9]
Interestingly, the effect of this compound on glutamate outflow can differ with age. In young rats, this compound significantly decreased spontaneous and K+-evoked glutamate outflow in the striatum.[10] Conversely, in aged rats, the same antagonist significantly increased both spontaneous and K+-evoked glutamate release.[10] This suggests an age-dependent alteration in the function or localization of A2A receptors.
Quantitative Data on Glutamate Modulation by this compound
| Experimental Model | Preparation | Stimulus | This compound Concentration/Dose | Effect on Glutamate Release | Reference |
| Ischemia | Rat cerebrocortical slices | Oxygen-glucose deprivation | 7.6 nM (EC50) | 55% maximal inhibition of endogenous glutamate efflux | [8] |
| Ischemia | Rat cerebrocortical slices | Oxygen-glucose deprivation | 14.9 nM (EC50) | 50% maximal inhibition of [3H]D-aspartate efflux | [8] |
| Excitotoxicity | Naïve rats (in vivo microdialysis) | Quinolinic acid (5 mM) | 0.01 mg/kg, i.p. | Complete prevention of ~500% increase in glutamate | [7] |
| Excitotoxicity | Naïve rats (in vivo microdialysis) | Quinolinic acid (5 mM) | 1 mg/kg, i.p. | No effect on QA-stimulated glutamate outflow | [7] |
| K+-evoked release | Naïve rats (in vivo microdialysis) | High K+ | 0.01 and 0.1 mg/kg, i.p. | Significant prevention of K+-stimulated glutamate release | [5] |
| K+-evoked release | Naïve rats (in vivo microdialysis) | High K+ | 1 mg/kg, i.p. | No significant effect | [5] |
| Spontaneous and K+-evoked release | Young rats (in vivo microdialysis) | None and High K+ | 50 nM | Significant decrease in glutamate outflow | [10] |
| Spontaneous and K+-evoked release | Aged rats (in vivo microdialysis) | None and High K+ | 50 nM | Significant increase in glutamate outflow | [10] |
Interaction with the Dopaminergic System
The close anatomical and functional relationship between adenosine A2A and dopamine D2 receptors in the striatum is a key area of interest for therapeutic intervention, particularly in Parkinson's disease.[1][2] A2A receptor antagonists like this compound can potentiate the effects of D2 receptor agonists.[11]
In animal models of Parkinson's disease, this compound has been shown to ameliorate motor deficits. For instance, it reduces reserpine-induced muscle rigidity in rats and potentiates the therapeutic effect of L-DOPA.[12][13] Furthermore, this compound can counteract the haloperidol-induced increase in proenkephalin mRNA expression in the striatum, which is an indicator of striopallidal pathway activity.[1] These findings suggest that by blocking A2A receptors, this compound can normalize the hyperactivity of the indirect striatal output pathway that is characteristic of parkinsonian states.[1] Studies in dopamine-depleted mice have shown that while this compound did not prevent the loss of dendritic spines on indirect pathway spiny projection neurons (iSPNs), it did significantly attenuate other cellular and synaptic adaptations.[14]
Effects on Acetylcholine and GABA Release
The role of this compound in modulating acetylcholine and GABA release is less extensively documented but still significant. In the mouse neuromuscular junction, while this compound did not alter evoked acetylcholine release, it was suggested that adenosine receptors, in general, are involved in regulating spontaneous release.[15]
Regarding GABA, the primary output of the striatum is GABAergic. Given that A2A receptors are predominantly located on striatopallidal GABAergic neurons, it is expected that this compound would modulate their activity.[1] By reducing the excitatory glutamatergic input onto these neurons and directly modulating their excitability, this compound can indirectly influence GABA release in downstream structures like the globus pallidus.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
A widely used technique to measure extracellular neurotransmitter levels in the brain of living animals is in vivo microdialysis.
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the striatum.
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Stimulation: To evoke neurotransmitter release, the perfusion medium can be switched to one containing a high concentration of potassium (e.g., 100 mM KCl) or a specific toxin like quinolinic acid.
-
Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally) at specified times before or during stimulation.
-
Analysis: The concentration of neurotransmitters (e.g., glutamate) in the dialysate is determined using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
Preparation of Cerebrocortical Slices for Ischemia Studies
-
Slice Preparation: Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate solution. Coronal slices (e.g., 350 µm thick) containing the cerebral cortex are prepared using a vibratome.
-
Pre-incubation: Slices are pre-incubated in the oxygenated solution for a period to allow for stabilization.
-
Superfusion: Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated medium.
-
Ischemia Induction: Ischemia is induced by switching to a medium deprived of oxygen and glucose.
-
Drug Application: this compound is added to the superfusion medium before or during the ischemic period.
-
Sample Collection: Superfusate fractions are collected to measure the efflux of endogenous glutamate or a pre-loaded radiolabeled marker like [3H]D-aspartate.
-
Analysis: Glutamate levels are measured by HPLC, and radioactivity is quantified by liquid scintillation counting.
Signaling Pathways and Experimental Workflow Diagrams
Caption: A2A Receptor Signaling Pathway and its Antagonism by this compound.
Caption: Experimental Workflow for In Vivo Microdialysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of adenosine A2A receptors in neurotransmission. Its ability to modulate glutamate release, particularly under conditions of excitotoxicity and ischemia, highlights its neuroprotective potential. The intricate interplay between A2A and dopamine D2 receptors underscores its relevance in the development of novel therapeutics for movement disorders like Parkinson's disease. This guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and established experimental protocols, to aid researchers in their exploration of purinergic signaling in the central nervous system.
References
- 1. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (an adenosine A(2A) receptor antagonist) reduces, only at low doses, K(+)-evoked glutamate release in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of adenosine A2A receptors by this compound results in neuroprotective effects in cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Striatal A2A adenosine receptor antagonism differentially modifies striatal glutamate outflow in vivo in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effect of this compound, an adenosine A2A receptor antagonist, and L-DOPA on the reserpine-induced muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats [pubmed.ncbi.nlm.nih.gov]
- 14. Adenosine A2a receptor antagonists attenuate striatal adaptations following dopamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A₁ and A₂A receptor-mediated modulation of acetylcholine release in the mice neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: SCH 58261 in Cell Culture Assays
Introduction
SCH 58261 is a potent, selective, and competitive antagonist of the A2A adenosine receptor (A2AR).[1][2] It is a non-xanthine derivative, chemically identified as 5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine.[3] Due to its high affinity and selectivity for the A2AR, this compound is a critical research tool for investigating the physiological and pathological roles of this receptor in various biological systems. The A2A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] These receptors are widely expressed, including in the brain, immune cells, and blood vessels, making them a key target in neuroscience, immunology, and cancer research.[6][7][8]
This compound competitively blocks the binding of adenosine to the A2A receptor, thereby inhibiting the downstream signaling cascade.[4] This antagonistic action is utilized in cell culture assays to probe the function of the A2A receptor in processes such as immune suppression, inflammation, and cell proliferation.[5][9]
Data Presentation
The following tables summarize the quantitative data for this compound, including its binding affinity, selectivity, and efficacy in various cell-based assays as reported in the literature.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Parameter | Value | Reference |
| Adenosine A2A | IC₅₀ | 15 nM | [1][4] |
| Adenosine A2A | Kᵢ | 1.3 nM | [2][10] |
| Selectivity vs. A1 | Fold | 323x | [1][4][2] |
| Selectivity vs. A2B | Fold | 53x | [1][4][2] |
| Selectivity vs. A3 | Fold | 100x | [1][4][2] |
Table 2: In Vitro Efficacy of this compound in Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Duration | Effect | Reference |
| H1975 | Non-small cell lung cancer | Cell Viability | 0 - 10 µM | 7 days | Dose-dependent decrease in viability | [1][4] |
| CAF | Cancer-associated fibroblasts | Growth Inhibition | 25 µM | 72 hours | Inhibition of cell growth | [1][4] |
| HNSCC model | Head and Neck Squamous Carcinoma | Cytokine Release | Not Specified | Not Specified | Increased INF-γ and TNF-α from CD8+ T cells | [5] |
| B16F10 | Melanoma | Metastasis | Not Specified | Not Specified | Significantly decreased metastasis | [11] |
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon binding of an agonist like adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), altering gene expression and cellular function. In immune cells, this pathway is typically immunosuppressive.[4][5] this compound, as a competitive antagonist, prevents adenosine from binding to the A2A receptor, thereby inhibiting this entire signaling cascade.
General Experimental Workflow
The workflow for cell culture assays involving this compound typically follows a standard procedure from cell preparation to data analysis. This involves preparing the compound, seeding cells, treating them with this compound and any agonists or stimuli, incubating for a defined period, and finally performing the specific assay to measure the desired endpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Radioligand Binding Assay of SCH 58261
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in various physiological processes and pathological conditions, including Parkinson's disease, inflammation, and cancer.[1][2][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. This document provides a detailed protocol for conducting a radioligand binding assay using [3H]-SCH 58261 to determine the affinity of test compounds for the A2A adenosine receptor.
Pharmacological Profile of this compound
This compound is a non-xanthine derivative that acts as a competitive antagonist at the A2A adenosine receptor.[4][5] It exhibits high affinity for the A2A receptor, with reported Kd values in the low nanomolar range, and demonstrates significant selectivity over other adenosine receptor subtypes (A1, A2B, and A3).[1][6] The tritiated form, [3H]-SCH 58261, is a widely used radioligand for labeling and characterizing A2A receptors due to its high affinity, good selectivity, and low non-specific binding.[4][5]
Experimental Protocols
1. Membrane Preparation
This protocol is suitable for preparing membranes from cultured cells expressing the A2A receptor (e.g., transfected CHO or HEK-293 cells) or from tissues rich in A2A receptors, such as the rat striatum.[4][7][8]
-
Materials:
-
Cell pellets or tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
-
Procedure:
-
Wash cell pellets or dissected tissue with ice-cold Homogenization Buffer.
-
Homogenize the cells or tissue in 10-20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step (step 4 and 5) to wash the membranes.
-
After the final wash, resuspend the pellet in a suitable volume of Assay Buffer (see below) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
2. Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the A2A receptor.
-
Materials:
-
Membrane preparation (as prepared above)
-
[3H]-SCH 58261 (radioligand)
-
Test compounds (at various concentrations)
-
Non-specific binding control: A high concentration of a known A2A receptor ligand (e.g., 10 µM NECA or 1 µM CGS 21680).[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Liquid scintillation counter
-
-
Procedure:
-
In a 96-well microplate, set up the assay in triplicate for each condition:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-SCH 58261, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-SCH 58261, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]-SCH 58261, and 100 µL of membrane preparation.
-
-
The final concentration of [3H]-SCH 58261 should be close to its Kd value (e.g., 0.5 - 1.0 nM).[7][8] The amount of membrane protein per well typically ranges from 20-100 µg, which should be optimized for the specific membrane preparation.
-
Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 60-120 minutes to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with 3-4 washes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curves:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
Table 1: Pharmacological Properties of this compound and Related Ligands at the A2A Adenosine Receptor
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| This compound | Rat A2A | [3H]-SCH 58261 | Rat Striatal Membranes | 2.3 | - | [10] |
| This compound | Bovine A2A | - | - | 2 | - | [10][11] |
| This compound | Human A2A | [3H]-SCH 58261 | CHO cells | < 1 | - | [6] |
| [3H]-SCH 58261 | Rat A2A | - | Rat Striatal Membranes | Kd = 0.70 | - | [4][5] |
| [3H]-SCH 58261 | Human A2A | - | CHO cells | Kinetic Kd = 0.75 | - | [7][8] |
| CGS 15943 | Human A2A | [3H]-SCH 58261 | CHO cells | < 1 | - | [6] |
| ZM 241385 | Human A2A | [3H]-SCH 58261 | CHO cells | < 1 | - | [6] |
| NECA | Human A2A | [3H]-CGS 21680 | - | - | 28 | [9] |
| CGS 21680 | Human A2A | [3H]-CGS 21680 | - | - | 55 | [9] |
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Radioligand Binding Assay
A flowchart illustrating the key steps in the radioligand binding assay for this compound.
Diagram 2: Signaling Pathway of A2A Adenosine Receptor Antagonism by this compound
A simplified diagram of the A2A adenosine receptor signaling pathway and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 11. adooq.com [adooq.com]
Application Notes and Protocols for Dose-Response Analysis with SCH 58261
Audience: Researchers, scientists, and drug development professionals.
Introduction to SCH 58261
This compound is a potent, selective, and competitive antagonist of the adenosine A2A receptor (A2AR).[1][2] It belongs to the non-xanthine class of heterocyclic compounds and is widely used in research to investigate the physiological and pathological roles of the A2A receptor.[2][3] The A2A receptor, a G-protein coupled receptor (GPCR), is implicated in various processes, including immune response, inflammation, neuronal function, and cancer progression.[4][5][6] When activated by its endogenous ligand adenosine, the A2AR typically couples to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5] this compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade. Its high selectivity and potency make it an invaluable tool for dose-response studies aimed at understanding A2AR function and for preclinical evaluation of A2AR antagonism as a therapeutic strategy.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/System | Value | Radioligand/Assay | Reference |
| Ki | Rat Striatum | 1.3 nM | - | [7] |
| Ki | Rat A2a Receptor | 2.3 nM | [3H]CHA & [3H]CGS 21680 | [8] |
| Ki | Bovine A2a Receptor | 2.0 nM | [3H]CHA & [3H]CGS 21680 | [8] |
| Ki | Human A2A (HEK293 cells) | 0.6 nM | [3H]CGS21680 | [8] |
| Ki | Human A2A (CHO cells) | 1.1 nM | [3H]-SCH 58261 | [8] |
| IC50 | A2A Receptor | 15 nM | - | [1][5][6] |
| pA2 | Rabbit Platelet Aggregation | 7.9 | Functional Assay (vs. CGS 21680) | [2] |
| pA2 | Porcine Coronary Artery | 9.5 | Functional Assay (vs. CGS 21680) | [2] |
Table 2: Receptor Selectivity
| Receptor Comparison | Fold Selectivity (vs. A2A) | Species/System | Reference |
| A1 | ~50-100x | Rat & Bovine Brain | [2] |
| A1 | 323x | - | [1][5][7] |
| A2B | 53x | - | [1][5][7] |
| A3 | 100x | - | [1][5][7] |
Table 3: Exemplary In Vitro Dose-Response Concentrations
| Cell Line / System | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| H1975 (NSCLC) | Cell Viability | 10 nM - 10 µM | 7 days | Concentration-dependent decrease in cell growth | [1][9] |
| CAF (Cancer Associated Fibroblasts) | Cell Proliferation | 25 µM | 72 hours | Inhibition of cell growth | [1][9] |
| Striatal Synaptosomes | MPP+ induced damage | 50 nM | - | Prevention of synaptotoxicity | [10] |
Table 4: Exemplary In Vivo Dosing Regimens
| Animal Model | Dose Range | Route | Application | Reference |
| NSCLC Mouse Model | 2 mg/kg/day | i.p. | Decrease in tumor burden | [1][9] |
| Rat Model of Parkinson's | 0.1 - 5 mg/kg | i.p. | Antagonized muscle rigidity | [11] |
| Rat Model of Parkinson's | 0.1 mg/kg/day | i.p. | Attenuated neurodegeneration | [10] |
| Rat Striatum Microdialysis | 0.01 - 1 mg/kg | i.p. | Prevented K+-stimulated glutamate release (low doses) | [12] |
| Rat Model of Huntington's | 0.01 mg/kg | i.p. | Reduced striatal injury | [13] |
| EAE Mouse Model | - | - | Ameliorated neurobehavioral deficits | [14] |
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Adenosine A2A Receptor and the inhibitory action of this compound.
Caption: A2A Receptor signaling cascade and inhibition by this compound.
Experimental Workflow: In Vitro Dose-Response Analysis
This diagram outlines the typical workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Workflow for in vitro cell viability dose-response assay.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Dose-Response Assay (e.g., MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability or proliferation.
1. Materials:
-
Target cell line (e.g., H1975 lung adenocarcinoma cells).[9]
-
Complete cell culture medium.
-
This compound powder.
-
Dimethyl sulfoxide (DMSO), sterile.
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette.
-
Microplate reader.
2. Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for 'untreated control' and 'vehicle control' (DMSO).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A typical final concentration range for a dose-response curve could be 10 nM to 10 µM.[9]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
3. Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot % Viability or % Inhibition (100 - % Viability) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit the data and determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the A2A receptor in a competitive format.
1. Materials:
-
Source of A2A receptors (e.g., rat striatal membranes, or membranes from HEK293 cells overexpressing human A2AR).[2][8]
-
Radioligand specific for A2AR (e.g., [3H]-SCH 58261 or a radiolabeled agonist like [3H]-CGS 21680).[8]
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled A2AR ligand).
-
Glass fiber filters.
-
Cell harvester or filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
Set up assay tubes in triplicate for:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + excess unlabeled ligand.
-
Competition Binding: Membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, unlabeled this compound, or the non-specific control to the tubes.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition experiment, plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a one-site competition curve and determine the IC50 value of this compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Guidelines for In Vivo Dose-Response Studies
This section provides a general framework for designing an in vivo experiment to assess the dose-dependent effects of this compound.
1. Experimental Design:
-
Animal Model: Select a model relevant to the research question (e.g., a reserpine-induced rat model for Parkinson's-like muscle rigidity[11], a xenograft mouse model for cancer[9]).
-
Grouping: Divide animals into multiple groups (n=8-10 per group for statistical power):
-
Group 1: Vehicle Control (e.g., 10% DMSO in corn oil).[8]
-
Group 2: Disease Model + Vehicle.
-
Groups 3-5: Disease Model + this compound at low, medium, and high doses (e.g., 0.1, 1, and 5 mg/kg).[11]
-
Group 6 (Optional): this compound alone (high dose) to check for effects independent of the disease model.
-
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, a common formulation is dissolving a DMSO stock into corn oil or a mix of PEG300, Tween80, and saline.[8]
-
Route and Frequency: The i.p. route is common.[9][12] Dosing can be daily or according to a specific schedule based on the disease model and drug pharmacokinetics.[9]
-
2. Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Disease Induction: Induce the disease or condition according to the established model protocol.
-
Treatment: Begin treatment with this compound and vehicle according to the experimental design. Monitor animal weight and general health throughout the study.
-
Endpoint Measurement: At the end of the treatment period, assess the outcomes. These can be:
-
Behavioral: Motor function tests (e.g., rotarod, open field).[10]
-
Physiological: Tumor volume measurements.[1]
-
Biochemical: Collect blood or tissues for analysis (e.g., measuring cytokine levels, neurotransmitter release via microdialysis, or protein expression via Western blot).[4][12]
-
Histological: Perfuse animals and collect tissues for immunohistochemistry to assess markers like glial activation or neuronal survival.[15]
-
3. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
-
Plot the measured endpoint (e.g., tumor size, behavioral score) against the dose of this compound to visualize the dose-response relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCH-58261 - Wikipedia [en.wikipedia.org]
- 4. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (an adenosine A(2A) receptor antagonist) reduces, only at low doses, K(+)-evoked glutamate release in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Intraperitoneal Injection of SCH 58261 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of SCH 58261, a potent and selective adenosine A2A receptor antagonist, in mouse models. This document is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this compound across various disease models.
Introduction to this compound
This compound is a non-xanthine derivative that acts as a competitive antagonist of the adenosine A2A receptor, with a high degree of selectivity over other adenosine receptor subtypes.[1] The A2A receptor is predominantly expressed in the basal ganglia, particularly in the striatum, where it co-localizes with dopamine D2 receptors on GABAergic neurons of the indirect pathway.[2] By blocking A2A receptors, this compound can modulate dopaminergic neurotransmission and has shown therapeutic potential in models of Parkinson's disease, Huntington's disease, Alzheimer's disease, and other neurological and non-neurological conditions.[3][4][5] It has also been investigated for its anti-inflammatory and anti-tumor effects.[6][7]
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various mouse models, as reported in the literature.
Table 1: Dosage and Administration of this compound in Neurological Disease Models
| Disease Model | Mouse Strain | Dosage (mg/kg, i.p.) | Dosing Regimen | Key Findings |
| Parkinson's Disease (Haloperidol-induced catalepsy) | Rat (Wistar) | 5 | 3 times, every 3 hours, 10 min before haloperidol | Partially decreased catalepsy and normalized striopallidal pathway activity.[2] |
| Parkinson's Disease (Reserpine-induced rigidity) | Rat | 0.1 - 5 | Single dose | Antagonized muscle rigidity.[8] |
| Huntington's Disease | R6/2 transgenic mice | 0.01 | Daily for 7 days | Prevented emotional/anxious responses and abolished increased NMDA-induced toxicity in the striatum.[5] |
| Alzheimer's Disease (Aβ1-42-induced) | Mice | Not specified | Not specified | Ameliorated cognitive deficits and decreased AD biomarkers.[3] |
| Chronic Periodontitis-induced Cognitive Impairment | C57BL/6J | 0.02, 0.1, 0.5 | Daily for four weeks | Alleviated cognitive impairment and reduced neuroinflammation.[9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Not specified | 11-28 days post-immunization | Improved neurological deficits and reduced CNS neuroinflammation.[6] |
Table 2: Dosage and Administration of this compound in Other Disease Models
| Disease Model | Mouse Strain | Dosage (mg/kg, i.p.) | Dosing Regimen | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse | 2 | Daily for 20 days | Decreased tumor burden.[10] |
| Hepatobiliary Cancer | C57BL/6 and BALB/c | Not specified | In combination with anti-PD1 therapy | Led to activation of T cells and reductions in tumor size in orthotopic models.[7] |
| Locomotor Activity Study | C57BL/6J | 0.312 - 2.5 | Single dose | Failed to influence motor activity when administered alone.[11] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration.[12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Corn oil
Protocol 1: DMSO/Saline or DMSO/Corn Oil Vehicle
-
Prepare a stock solution of this compound in 100% DMSO. The solubility in DMSO is up to 100 mM.
-
For the final injection volume, the DMSO concentration should be minimized to avoid toxicity. A common final concentration of DMSO is 5-10%.
-
For saline-based vehicle: Dilute the DMSO stock solution with saline to the desired final concentration of this compound. For example, to prepare a 2 mg/mL solution with 10% DMSO, dissolve this compound in DMSO to make a 20 mg/mL stock, and then dilute this 1:10 with saline.
-
For oil-based vehicle: Dilute the DMSO stock solution with corn oil. For example, to prepare a 0.4 mg/mL solution, a 8 mg/mL stock in DMSO can be diluted 1:20 in corn oil.[13]
-
Vortex the final solution thoroughly before each injection to ensure a uniform suspension.
Protocol 2: DMSO/PEG300/Tween 80/Saline Vehicle
This formulation can improve the solubility and stability of the compound.
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and finally saline to the DMSO stock solution. A common final formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[14]
-
Ensure the solution is clear after each addition by vortexing or sonication if necessary.[14]
-
Prepare the working solution fresh before use.
Intraperitoneal Injection Procedure in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The ideal injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over at a new site.
-
Injection: Slowly inject the solution into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress after the injection.
Key Experimental Methodologies
3.3.1. Assessment of Locomotor Activity (Open Field Test)
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via i.p. injection. The pre-treatment time can vary depending on the study design (e.g., 30 minutes).
-
Place the mouse in the center of the open field arena.
-
Record the locomotor activity (total distance traveled, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes).
-
-
Rationale: This test can assess general motor activity and anxiety-like behavior. This compound alone has been reported to not significantly affect locomotor activity in habituated mice.[11]
3.3.2. Evaluation of Catalepsy (Bar Test)
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure:
-
Induce catalepsy using a dopamine antagonist like haloperidol.
-
Administer this compound or vehicle at a specified time before or after the cataleptic agent.
-
Gently place the mouse's forepaws on the bar.
-
Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). A longer latency indicates a higher degree of catalepsy.
-
-
Rationale: This test is a classic model for assessing parkinsonian-like motor deficits. This compound has been shown to reduce haloperidol-induced catalepsy.[2]
3.3.3. Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: Train the mice over several days to find the hidden platform from different starting positions. Record the escape latency and path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
Administer this compound or vehicle daily throughout the training and testing period.
-
-
Rationale: This test assesses spatial learning and memory. This compound has been shown to improve cognitive function in models of Alzheimer's disease and chronic periodontitis-induced cognitive impairment.[3][9]
3.3.4. Western Blot for Protein Expression Analysis
-
Procedure:
-
Following the treatment period, sacrifice the mice and dissect the brain region of interest (e.g., striatum, hippocampus).
-
Homogenize the tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., pro-inflammatory cytokines, synaptic proteins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Rationale: This technique allows for the quantification of changes in protein expression levels in response to this compound treatment. For instance, it can be used to measure the reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]
Visualizations
Signaling Pathways
Caption: Antagonistic interaction between Adenosine A2A and Dopamine D2 receptors.
Experimental Workflows
Caption: General workflow for in vivo studies using this compound.
Caption: Rationale for using this compound in Parkinson's disease models.
References
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combination of adenosine A1 and A2A receptor blocking agents induces caffeine-like locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | Adenosine Receptor | TargetMol [targetmol.com]
Preparing SCH 58261 stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), with a Ki value of approximately 1.3 nM.[1] Its high selectivity, with over 50-fold preference for the A2AR compared to other adenosine receptor subtypes, makes it a valuable tool for investigating the physiological and pathological roles of this receptor.[2] The A2AR is a G-protein coupled receptor (GPCR) primarily coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[3][4] This signaling pathway is implicated in a variety of processes, including inflammation, neurotransmission, and immune responses.[5][6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro studies.
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Weight | 345.36 g/mol | [1] |
| Molecular Formula | C₁₈H₁₅N₇O | [1] |
| CAS Number | 160098-96-4 | [1] |
| Appearance | Off-white solid | [8] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO to 100 mM | [8] |
| Insoluble in water and ethanol | [9] |
Storage and Stability
To ensure the integrity and activity of this compound, proper storage is essential.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | Up to 3 years | [10] |
| Stock Solution in DMSO | -20°C | Up to 1 year | [2] |
| -80°C | Up to 2 years | [2] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.45 mg of this compound (Molecular Weight = 345.36 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 345.36 g/mol = 3.45 mg
-
-
Dissolve: Add the appropriate volume of DMSO to the weighed powder. For 3.45 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.[10]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Concentrations for Cell-Based Assays
This protocol outlines the serial dilution of the stock solution to achieve the desired final working concentrations in cell culture media. It is recommended to prepare working solutions fresh for each experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in sterile cell culture medium or PBS.
-
Example: Add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Example for a 10 µM final concentration from a 10 mM stock: Perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Example for a 1 µM final concentration from a 1 mM intermediate solution: Perform a 1:1000 dilution. Add 1 µL of the 1 mM intermediate solution to 1 mL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Mix and Apply: Gently mix the prepared working solutions and add them to your cell cultures as per your experimental design.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. The table below provides a range of concentrations reported in the literature for in vitro and in vivo studies.
| Application | Concentration/Dosage | Source |
| In Vitro (Cell-based assays) | 0 nM - 10 µM | [2] |
| 25 µM | [2] | |
| In Vivo (Mouse models) | 0.01 mg/kg | [8] |
| 2 mg/kg | [2] | |
| 5 mg/kg | [2] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Visualizations
A2A Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor. Activation by adenosine leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to produce cAMP. This compound, as a competitive antagonist, blocks this activation.
Caption: A2A Adenosine Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Testing of this compound
This diagram outlines a general workflow for testing the effects of this compound in a cell-based assay.
Caption: General Workflow for In Vitro Cell-Based Assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Adenosine Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for SCH 58261 in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SCH 58261, a selective adenosine A2A receptor antagonist, in various preclinical models of Parkinson's disease (PD). This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the effective use of this compound in PD research.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Adenosine A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway. Activation of A2A receptors has an inhibitory effect on D2 receptor signaling, and in the dopamine-depleted state of Parkinson's disease, there is a hyperactivity of the A2A receptor-mediated pathway.
This compound is a potent and selective antagonist of the adenosine A2A receptor. By blocking these receptors, this compound can disinhibit D2 receptor function, thereby restoring motor function in animal models of PD. Furthermore, preclinical evidence suggests that this compound may also possess neuroprotective properties, making it a valuable tool for investigating novel therapeutic strategies for Parkinson's disease. However, it is important to note that this compound has poor oral bioavailability and is typically administered via intraperitoneal (i.p.) injection in preclinical studies.[1]
Mechanism of Action: A2A and D2 Receptor Interaction
In the striatum, adenosine A2A and dopamine D2 receptors exert opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production. A2A receptors are coupled to stimulatory G-proteins (Gαs/olf), which activate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, D2 receptors are coupled to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase activity. Through the formation of A2A-D2 receptor heteromers, activation of A2A receptors can antagonize D2 receptor signaling. By blocking the A2A receptor, this compound prevents this inhibition, thereby enhancing D2 receptor-mediated signaling and alleviating motor deficits in models of Parkinson's disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models of Parkinson's disease.
Table 1: Effects of this compound on Motor Symptoms
| Animal Model | Behavioral Test | This compound Dose (i.p.) | Outcome | Reference |
| Rat (Haloperidol-induced) | Catalepsy Test | 5 mg/kg | Partial decrease in catalepsy score. | [2] |
| Rat (Reserpine-induced) | Muscle Rigidity (EMG) | 0.1-5 mg/kg | Antagonized muscle rigidity in a dose-dependent manner. | |
| Rat (Haloperidol-induced) | Muscle Rigidity (MMG) | 1 and 5 mg/kg | Abolished muscle resistance. | |
| Rat (6-OHDA Lesion) | Apomorphine-induced Rotations | Not specified | Potentiated contralateral turning behavior. | |
| Mouse (MPP+) | Open Field Test | 0.1 mg/kg/day for 10 days | Attenuated reduction in rearing events. | |
| Mouse (MPP+) | Rotarod Test | 0.1 mg/kg/day for 10 days | Attenuated reduction in motor coordination. |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Method of Assessment | This compound Dose (i.p.) | Outcome | Reference |
| Rat (Quinolinic Acid-induced) | Striatal Gliosis | 0.01 mg/kg | Significantly reduced striatal gliosis. | [3] |
| Rat (Quinolinic Acid-induced) | Glutamate Outflow (Microdialysis) | 0.01 mg/kg | Completely antagonized QA-enhanced glutamate levels. | [3] |
| Mouse (MPP+) | Tyrosine Hydroxylase (TH) Density in Substantia Nigra | 0.1 mg/kg/day for 10 days | Significantly attenuated the reduction in TH density. | |
| Mouse (MPP+) | Dopamine Levels in Dorsal Striatum | 0.1 mg/kg/day for 10 days | Significantly attenuated the reduction in dopamine levels. | |
| Rat (Cerebral Ischemia) | Cortical Infarct Volume | 0.01 mg/kg | Markedly reduced cortical infarct volume by ~30%. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in rodent models of Parkinson's disease.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the cataleptic effects of dopamine D2 receptor antagonists and the ability of compounds like this compound to reverse these effects.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, then neutralized with NaOH)
-
This compound solution (e.g., in a vehicle of saline with a small percentage of DMSO and Tween 80)
-
Catalepsy bar (horizontal bar, 0.9 cm in diameter, elevated 9 cm from a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 2.5, or 5 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, inject haloperidol (e.g., 0.5 or 1 mg/kg, s.c. or i.p.).
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after haloperidol injection, assess catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the rat maintains this posture.
-
The endpoint is when the rat removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set.
-
-
Data Analysis: Record the latency to descend from the bar at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the vehicle control group.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This is a widely used neurotoxic model that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine or amphetamine for rotational behavior assessment
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., medial forebrain bundle or substantia nigra).
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µL of ascorbic acid-saline). Protect the solution from light.
-
Slowly infuse the 6-OHDA solution into the target area using the Hamilton syringe (e.g., at a rate of 1 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and easy access to food and water.
-
Behavioral Assessment (Rotational Behavior):
-
Two to three weeks after surgery, assess the lesion efficacy by inducing rotational behavior.
-
Administer a dopamine agonist like apomorphine (e.g., 0.5 mg/kg, s.c.) and count the number of full contralateral (away from the lesion) rotations over a 30-40 minute period.
-
Rats exhibiting a stable and high rate of rotation are considered successfully lesioned.
-
-
This compound Treatment and Testing:
-
Administer this compound or vehicle to the lesioned rats.
-
Assess the effect of this compound on motor function, for example, by measuring its ability to potentiate L-DOPA-induced rotations or its effects in other motor tests like the cylinder test.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and the striatum.
-
HPLC can be used to measure dopamine and its metabolites in the striatum.
-
MPTP Model in Mice
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is another widely used neurotoxin-based model of Parkinson's disease in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Saline solution
-
This compound solution
-
Rotarod apparatus
-
Open field test arena
Procedure:
-
MPTP Administration:
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 5 consecutive days. Handle MPTP with extreme caution in a certified chemical fume hood, as it is a neurotoxin to humans.
-
-
This compound Treatment:
-
Begin this compound (e.g., 0.1 mg/kg, i.p.) or vehicle administration according to the experimental design (e.g., starting before, during, or after MPTP treatment).
-
-
Behavioral Testing:
-
Rotarod Test:
-
Train the mice on the rotarod for 2-3 days before MPTP administration.
-
Test the mice at a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Open Field Test:
-
Place the mouse in the center of the open field arena (e.g., 40x40 cm).
-
Record activity for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
-
-
Neurochemical and Histological Analysis:
-
Similar to the 6-OHDA model, at the end of the study, assess the integrity of the dopaminergic system through TH immunohistochemistry and HPLC analysis of striatal dopamine levels.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of Parkinson's disease.
Conclusion
This compound serves as a critical research tool for investigating the role of adenosine A2A receptors in the pathophysiology of Parkinson's disease. Its ability to ameliorate motor deficits and potentially offer neuroprotection in various preclinical models makes it an important compound for the development of novel non-dopaminergic therapies for PD. The protocols and data provided in these application notes are intended to guide researchers in designing and executing robust preclinical studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SCH 58261 in Cancer Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent and selective antagonist of the adenosine A2a receptor (A2aR). In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule. Adenosine, by binding to A2aR on immune cells, particularly T lymphocytes and Natural Killer (NK) cells, triggers a cascade of inhibitory signals that dampen anti-tumor immunity. This compound, by blocking this interaction, can reinvigorate the immune response against cancer cells, making it a valuable tool in cancer immunology research and a potential candidate for therapeutic development, often in combination with other immunotherapies such as checkpoint inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in cancer immunology research, focusing on its mechanism of action, and providing practical guidance for in vitro and in vivo studies.
Mechanism of Action
Extracellular adenosine accumulates in the TME due to high metabolic activity and hypoxia, which upregulates the expression of the ectonucleotidases CD39 and CD73 on cancer and immune cells. These enzymes convert ATP to adenosine. Adenosine then binds to A2aR, a G-protein coupled receptor on immune cells, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of T-cell activation, proliferation, and cytokine production, as well as reduced cytotoxicity of NK cells. This compound competitively binds to the A2a receptor, preventing adenosine from exerting its immunosuppressive effects and thereby restoring anti-tumor immune functions.
Figure 1. Adenosine signaling pathway and the mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell/Receptor Type | Reference |
| IC50 | 15 nM | Adenosine A2a Receptor | [1] |
| Ki | 2.3 nM | Rat A2a Receptor | [2] |
| Ki | 2 nM | Bovine A2a Receptor | [2] |
| Ki | 1.3 nM | A2a Adenosine Receptor |
Selectivity of this compound
| Receptor | Selectivity Fold-Increase (vs. A2aR) |
| A1 | 323x |
| A2B | 53x |
| A3 | 100x |
Table compiled from multiple sources indicating high selectivity for the A2a receptor over other adenosine receptor subtypes.[3]
Experimental Protocols
In Vitro T-Cell Proliferation Assay using CFSE
This protocol details the assessment of this compound's effect on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
This compound (prepared in DMSO)
-
Isolated primary T-cells (e.g., from human PBMCs or mouse splenocytes)
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Dynabeads™)
-
CFSE staining solution
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T-cells using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic bead separation). Resuspend cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes, then wash the cells twice with complete RPMI medium.
-
Resuspend the CFSE-labeled T-cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Seed 100 µL of the CFSE-labeled T-cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Prepare serial dilutions of this compound in complete RPMI medium. Add the desired volume of the dilutions to the appropriate wells. A typical concentration range to test is 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add T-cell activators (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).
-
Include unstimulated (no activator) and stimulated (activator + vehicle) controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and observing the dilution of CFSE fluorescence, where each peak represents a cell division.
-
Figure 2. Experimental workflow for the in vitro T-cell proliferation assay.
In Vivo Murine Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model, such as the 4T1.2 breast cancer model in BALB/c mice or the B16 melanoma model in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[4]
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine cancer cell line (e.g., 4T1.2 or B16-F10)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Treatment:
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Prepare this compound in the vehicle at the desired concentration. A common dose is 1 mg/kg.[5]
-
Administer this compound via intraperitoneal (i.p.) injection daily or every other day.[5]
-
-
Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or when mice show signs of distress.
-
-
Analysis:
-
At the end of the study, excise the tumors and weigh them.
-
Tumors and spleens can be processed for further analysis, such as isolation of tumor-infiltrating lymphocytes (TILs) for flow cytometry.
-
Figure 3. Workflow for an in vivo murine tumor model experiment.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol outlines the isolation and analysis of TILs from tumors harvested from the in vivo model to assess the effect of this compound on the immune cell infiltrate.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, and DNase I
-
Ficoll-Paque or Percoll
-
Red Blood Cell Lysis Buffer
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-Granzyme B)
-
Fixation/Permeabilization Buffer
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
TIL Isolation:
-
Wash the cell suspension with RPMI medium.
-
Isolate lymphocytes using a density gradient medium like Ficoll-Paque or Percoll.
-
Collect the lymphocyte layer and wash with PBS.
-
Lyse red blood cells using RBC Lysis Buffer, if necessary.
-
-
Intracellular Cytokine Staining:
-
For cytokine analysis, restimulate the isolated TILs for 4-6 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Wash the cells and stain for surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular markers (e.g., IFN-γ, Granzyme B) for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on live CD45+ leukocytes, then on T-cell subsets (CD3+, CD4+, CD8+), and finally on the expression of effector molecules like IFN-γ and Granzyme B.
-
Conclusion
This compound is a valuable research tool for investigating the role of the adenosine A2a receptor in cancer immunology. Its high potency and selectivity allow for the specific interrogation of this immunosuppressive pathway. The protocols provided herein offer a framework for assessing the in vitro and in vivo effects of this compound on anti-tumor immunity. These experimental approaches can be adapted to various cancer models and are crucial for the preclinical evaluation of A2aR antagonists as potential cancer immunotherapies.
Note: These protocols provide a general guideline. Researchers should optimize conditions for their specific cell lines, mouse models, and experimental setups. Always adhere to institutional guidelines for animal care and use.
References
- 1. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for SCH 58261 in Synaptic Plasticity and Memory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent, selective, and competitive antagonist of the adenosine A2A receptor (A2AR).[1][2] As a non-xanthine heterocyclic compound, it offers high selectivity for the A2A receptor over other adenosine receptor subtypes, making it a valuable pharmacological tool.[1][3][4] Adenosine A2A receptors are highly expressed in the brain, particularly in regions crucial for learning and memory such as the hippocampus and cortex.[5] They play a significant role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[5][6] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity and memory.
Mechanism of Action
Adenosine is an endogenous neuromodulator that fine-tunes synaptic transmission and plasticity primarily through the activation of two receptor subtypes with opposing effects: the inhibitory A1 receptors (A1R) and the facilitatory A2A receptors (A2AR).[6] A2A receptors are G-protein coupled receptors that, upon activation by adenosine, typically stimulate the adenylyl cyclase/cAMP/PKA signaling pathway.[1] This pathway can influence neurotransmitter release, neuronal excitability, and gene expression, thereby modulating synaptic strength.[1][5]
This compound acts by competitively binding to the A2A receptor, preventing adenosine from activating it.[1] By blocking the A2A receptor, this compound can prevent the downstream signaling cascade, thereby influencing synaptic events. For instance, blockade of A2A receptors has been shown to prevent memory dysfunction and synaptotoxicity induced by beta-amyloid peptides.[5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference(s) |
| IC50 | Rat | Striatal Membranes | 15 nM | [1][3] |
| Ki | Rat | Striatal Membranes | 2.3 nM | [7] |
| Selectivity | Rat | Brain Membranes | 323-fold vs A1, 53-fold vs A2B, 100-fold vs A3 | [1] |
| LTP Modulation | Rat | Hippocampal Slices | 50 nM attenuates LTP | [6] |
| LTP Modulation (in presence of DPCPX) | Rat | Hippocampal Slices | 50 nM decreases LTP magnitude | [8] |
In Vivo Dosages and Effects of this compound on Memory
| Animal Model | Behavioral Test | Dosage | Effect | Reference(s) |
| APP/PS1 Mice | Morris Water Maze | Not specified | Ameliorated spatial memory deficits | [5] |
| Aβ1-42-induced Amnesia | Y-Maze | 0.05 mg/kg, i.p. | Prevented memory impairment | [9][10] |
| R6/2 Huntington's Mice | Plus Maze, Open Field | 0.01 mg/kg, i.p. | Prevented emotional/anxious alterations | [11] |
| Chronic Periodontitis Mice | Morris Water Maze, Passive Avoidance | 0.1 & 0.5 mg/kg, i.p. | Alleviated spatial memory impairment | [12] |
| LPS-induced Memory Impairment | Passive Avoidance, Y-Maze | 40 µg, intraventricular | Improved memory (co-administered with CPA) | [13] |
| Haloperidol-induced Catalepsy | Catalepsy Test | 5 mg/kg, i.p. | Partially decreased catalepsy | [14] |
| Reserpine-induced Rigidity | Mechanomyography/Electromyography | 0.1-5 mg/kg, i.p. | Antagonized muscle rigidity | [15] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This protocol details the methodology to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in the hippocampus.
1. Materials and Reagents:
-
Male Wistar rats (6-8 weeks old)
-
This compound (prepared in DMSO and diluted in aCSF)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
2. Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.[7]
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[8]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.[7]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]
-
Establish a stable baseline recording for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
Drug Application:
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).[8]
-
-
Post-HFS Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between control (aCSF only) and this compound-treated slices.
-
Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze
This protocol is designed to evaluate the effect of this compound on spatial learning and memory in a mouse model of Alzheimer's disease (e.g., APP/PS1).[5]
1. Animals and Drug Administration:
-
APP/PS1 transgenic mice and wild-type littermates.
-
Administer this compound or vehicle (e.g., intraperitoneally) daily for a specified period (e.g., 3 weeks) before and during behavioral testing.[5]
2. Apparatus:
-
A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C).
-
A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
3. Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct four trials per day for each mouse.
-
For each trial, place the mouse in the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the different treatment groups.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of adenosine A2A receptors reverses early spatial memory defects in the APP/PS1 mouse model of Alzheimer’s disease by promoting synaptic plasticity of adult-born granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced role of adenosine A(2A) receptors in the modulation of LTP in the rat hippocampus upon ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptors Shut Down Adenosine A1 Receptor-Mediated Presynaptic Inhibition to Promote Implementation of Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor blockade prevents memory dysfunction caused by β-amyloid peptides but not by scopolamine or MK-801 | AlzPED [alzped.nia.nih.gov]
- 10. Adenosine A2A receptor blockade prevents memory dysfunction caused by beta-amyloid peptides but not by scopolamine or MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of simultaneous application of adenosine A1 receptor agonist and A2A receptor antagonist on memory, inflammatory factors, and PSD-95 in lipopolysaccharide-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography Studies with Radiolabeled SCH 58261
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 58261 is a potent and selective antagonist for the A2A adenosine receptor, making its radiolabeled form, [3H]this compound, an invaluable tool for in vitro and in vivo studies of these receptors.[1][2][3] Its high affinity and low non-specific binding characteristics make it an excellent probe for quantitative autoradiography, allowing for the precise localization and quantification of A2A receptors in various tissues, particularly in the brain.[2][3] These application notes provide a summary of the binding characteristics of [3H]this compound and detailed protocols for its use in quantitative autoradiography.
Data Presentation: Quantitative Binding Data for [3H]this compound
The following tables summarize the binding affinities (Kd), maximal binding capacities (Bmax), and inhibitory constants (Ki) of this compound and related compounds from various studies.
Table 1: Binding Characteristics of [3H]this compound in Different Tissues
| Tissue/Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Striatal Membranes | [3H]this compound | 0.70 | 971 | [2][3] |
| Rat Brain (Dopamine-rich regions) | [3H]this compound | 1.4 | 310 | [2] |
| Human A2A Receptors (in CHO cells) | [3H]this compound | 2.3 | 526 |
Table 2: Inhibitory Constants (Ki) of Various Ligands at the A2A Receptor using [3H]this compound
| Compound | Tissue/Preparation | Ki (nM) | Reference |
| This compound | Rat Brain | 1.2 | [2] |
| 2-hex-1-ynyl-5'-N-ethylcarboxamidoadenosine | Rat Brain | 3.9 | [2] |
| CGS 21680 | Rat Brain | 130 | [2] |
| N6-cyclohexyladenosine | Rat Brain | 9,985 | [2] |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography with [3H]this compound
This protocol outlines the steps for performing quantitative autoradiography on brain sections.
1. Tissue Preparation:
-
Sacrifice animals according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane chilled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the assay.
2. Radioligand Binding Assay:
-
Pre-incubation: To remove endogenous adenosine, pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 2 IU/ml adenosine deaminase at 37°C for 30 minutes.[4]
-
Incubation:
-
For total binding , incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) containing a specific concentration of [3H]this compound (typically in the low nanomolar range, e.g., 0.2 - 2 nM).[1][2]
-
For non-specific binding , incubate adjacent sections in the same buffer and [3H]this compound concentration, but with the addition of a high concentration of a competing ligand, such as 100 µM R-phenylisopropyladenosine (R-PIA) or unlabeled this compound.[4]
-
Incubate for 60 minutes at room temperature (approximately 23°C).[4]
-
-
Washing:
-
To terminate the incubation, wash the slides to remove unbound radioligand.
-
Perform four washes, each for 5 minutes, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[4]
-
Follow with a rapid rinse in ice-cold distilled water to remove buffer salts.
-
-
Drying: Dry the sections rapidly under a stream of cool, dry air.
3. Autoradiographic Visualization and Analysis:
-
Appose the dried, labeled sections to a tritium-sensitive phosphor imaging plate or autoradiographic film, along with tritium activity standards for quantification.
-
Expose in a light-tight cassette at an appropriate temperature (typically room temperature or 4°C) for a duration determined by the specific activity of the radioligand and the density of the receptors (this can range from days to weeks).
-
Develop the film or scan the imaging plate according to the manufacturer's instructions.
-
Quantify the receptor density in specific brain regions by comparing the optical density of the autoradiograms to the tritium standards, using a suitable image analysis system.
-
Specific binding is calculated as the difference between total binding and non-specific binding.
Visualizations
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a G-protein coupled receptor that, upon activation by an agonist, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB). This compound, as an antagonist, blocks the initiation of this pathway by preventing agonist binding to the A2A receptor.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Autoradiography
The following diagram illustrates the key steps in performing an in vitro autoradiography experiment using [3H]this compound.
Caption: Experimental workflow for in vitro autoradiography.
References
- 1. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoradiographic localization of adenosine A1 receptors in rat brain using [3H]XCC, a functionalized congener of 1,3-dipropylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating SCH 58261: A Technical Guide to Solubility and Best Practices
SCH 58261, a potent and selective A2A adenosine receptor antagonist, is a valuable tool in neuroscience, oncology, and immunology research. However, its hydrophobic nature presents significant solubility challenges that can impact experimental reproducibility and outcomes. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues and implementing best practices for the use of this compound in both in vitro and in vivo studies.
This guide offers detailed, question-and-answer-based troubleshooting, quantitative solubility data, step-by-step experimental protocols, and visual aids to ensure the effective and accurate use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound, providing practical solutions and preventative measures.
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water and aqueous buffers alone.[1] An organic solvent is required for initial dissolution. The most common and recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common with hydrophobic compounds.[3] It occurs when the compound, highly soluble in the DMSO stock, is introduced into the aqueous environment of the cell culture medium where its solubility is much lower. Here are several strategies to mitigate this:
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media will decrease its solubility.[3]
-
Slow, drop-wise addition: Add the DMSO stock solution to the pre-warmed media slowly, drop-by-drop, while gently vortexing or swirling the media. This helps to disperse the compound more evenly and avoids localized high concentrations that can lead to precipitation.[3]
-
Use a larger volume of media for dilution: Diluting the DMSO stock into a larger volume of media can help to keep the final concentration of this compound below its solubility limit in the aqueous solution.
-
Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media.[4]
-
Lower the final DMSO concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture experiments.[2][5] This may necessitate preparing a more concentrated initial stock solution in DMSO.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO varies between cell lines and the duration of exposure.[5] For most cell lines, a final concentration of 0.5% DMSO is generally well-tolerated without significant cytotoxicity.[2] However, for sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]
Q4: My this compound solution, which was initially clear, has formed a precipitate after being in the incubator for a few hours. What is the cause?
A4: Delayed precipitation can be caused by several factors:
-
Temperature fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the compound's solubility.[3]
-
Evaporation: Over time, evaporation of the media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3]
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the media, forming less soluble complexes over time.
To address this, ensure the incubator has proper humidification, minimize the time culture plates are outside the incubator, and consider using plates with low-evaporation lids for long-term experiments.[3]
Q5: I need to prepare this compound for in vivo studies, but I can't achieve a clear solution. What should I do?
A5: For in vivo administration, particularly for intraperitoneal (i.p.) injections, a clear solution is ideal but not always achievable for poorly soluble compounds. If a clear solution cannot be obtained, a homogenous suspension can be used. It is crucial to ensure the suspension is uniform to deliver a consistent dose.
-
Follow established formulation protocols: Several formulations using a combination of solvents have been developed to improve the solubility of this compound for in vivo use (see Experimental Protocols section).
-
Ensure homogeneity of suspensions: If a suspension is used, it must be thoroughly mixed (e.g., by vortexing) immediately before each animal is dosed to ensure a uniform distribution of the compound.[6]
-
Consider the route of administration: The intraperitoneal route is often used for administering suspensions to rodents.[7]
Quantitative Data Presentation
The solubility of this compound in various solvents is summarized in the table below. This data has been compiled from multiple supplier datasheets to provide a comprehensive overview.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 34[1] | ≥ 98.45[1] |
| Ethanol | Insoluble | Insoluble |
| Water | Insoluble | Insoluble |
Note: The solubility in DMSO is consistently reported as being high, although the exact saturation point is often not determined. It is recommended to use fresh, anhydrous DMSO for the best results, as DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.[1]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 345.36 g/mol ), you will need 3.45 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution is stable for up to 1 year at -20°C and 2 years at -80°C.[8]
Preparation of this compound Working Solution for In Vitro Cell Culture
This protocol details the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
To avoid "solvent shock" and precipitation, it is recommended to perform a serial dilution. For example, to make a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 intermediate dilution followed by a 1:10 final dilution.
-
Intermediate Dilution: Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed medium in a sterile microcentrifuge tube to make a 100 µM intermediate solution. Gently vortex to mix.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to the final volume of pre-warmed medium for your experiment. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Use the working solution immediately to treat your cells.
Preparation of this compound Formulation for In Vivo Injection
This protocol describes a common formulation for dissolving this compound for intraperitoneal (i.p.) injection in animal studies. This formulation aims to achieve a clear solution, but a homogenous suspension may result depending on the final concentration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
Procedure (for a 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO at a concentration that will be 10% of your final desired concentration. For example, to achieve a final concentration of 2.08 mg/mL, prepare a 20.8 mg/mL stock in DMSO.
-
In a sterile vial, add the solvents in the following order, ensuring the solution is clear after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution. Vortex until clear.
-
Add 50 µL of Tween-80. Vortex until clear.
-
Slowly add 450 µL of sterile saline while vortexing.
-
-
The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the final solution. If it is a clear solution, it is ready for use. If a precipitate forms that does not redissolve, it may be necessary to use it as a homogenous suspension. In this case, ensure the suspension is vigorously and consistently vortexed immediately before each injection to ensure uniform dosing.
-
It is recommended to prepare this formulation fresh on the day of use.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Simplified A2A receptor signaling and this compound antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. THE PCCA BLOG | Importance of Content Uniformity in Suspensions [pccarx.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing SCH 58261 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SCH 58261, a potent and selective A2A adenosine receptor antagonist, in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the adenosine A2A receptor.[1][2][3] It functions by binding to the A2A receptor, thereby blocking the downstream signaling cascade initiated by adenosine. This pathway typically involves the activation of G proteins, leading to an increase in cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[4][5][6]
Q2: What is a good starting concentration range for my in vitro experiments with this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type, receptor expression levels, and the specific biological endpoint being measured. Based on published data, a common starting point for a dose-response curve is to test a range from low nanomolar (nM) to low micromolar (µM). For instance, concentrations between 10 nM and 10 µM have been used in the NSCLC cell line H1975, while 25 µM was effective in cancer-associated fibroblast (CAF) cells.[2][6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO, with stock solutions of up to 100 mM being reported.[8] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[7][9] Once dissolved in a solvent like DMSO, it is advisable to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[10] When preparing working solutions, ensure you are using fresh, high-quality DMSO as moisture can affect solubility.[10]
Q4: I am observing unexpected or inconsistent results. What could be the issue?
A4: Inconsistent results can arise from several factors. Firstly, ensure the stability and purity of your this compound compound. Secondly, verify the health and passage number of your cell line, as receptor expression can change over time. Inconsistent cell seeding density can also lead to variability. Finally, consider potential off-target effects, although this compound is highly selective for the A2A receptor over A1, A2B, and A3 receptors.[2] Refer to the troubleshooting guide below for a more detailed approach to resolving such issues.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Adenosine A2A Receptor | 15 nM | [2][6] |
| Ki | Rat A2A Receptor | 1.3 nM, 2.3 nM | [9][10] |
| Ki | Bovine A2A Receptor | 2 nM | [9][10] |
| pA2 | Rabbit Platelet Aggregation | 7.9 | [3] |
| pA2 | Porcine Coronary Artery Relaxation | 9.5 | [3] |
Table 2: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line / System | Concentration Range | Observed Effect | Reference(s) |
| H1975 (NSCLC) | 10 nM - 10 µM | Decreased cell viability | [2][7] |
| CAF (Cancer-Associated Fibroblasts) | 25 µM | Inhibition of cell growth | [2][6][7] |
| Rabbit Platelets | Not specified | Competitive antagonism of CGS 21680-induced effects | [3][10] |
| Porcine Coronary Artery | Not specified | Competitive antagonism of CGS 21680-induced effects | [3][10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general method for determining the effective concentration range of this compound for a specific cell line and biological endpoint.
-
Cell Seeding:
-
Culture your cells of interest to approximately 80% confluency.
-
Harvest the cells and perform a cell count to ensure accurate seeding.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell type.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve a range of final concentrations for testing (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
-
Endpoint Assay:
-
Perform your chosen assay to measure the biological response (e.g., cell viability assay, cAMP measurement, gene expression analysis).
-
-
Data Analysis:
-
Plot the measured response against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 or IC50 value.
-
Visualizations
Caption: Adenosine A2A receptor signaling and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vitro experiments using this compound.
Caption: A decision tree to troubleshoot common issues in this compound experiments.
References
- 1. SCH-58261 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting off-target effects of SCH 58261
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCH 58261, a potent and selective A₂A adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and competitive antagonist of the adenosine A₂A receptor (A₂AR).[1][2][3] It binds to the A₂A receptor without activating it, thereby blocking the binding of the endogenous agonist adenosine and inhibiting its downstream signaling effects. The A₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound can prevent this increase in intracellular cAMP.
Q2: What is the selectivity profile of this compound against other adenosine receptors?
This compound exhibits high selectivity for the A₂A receptor over other adenosine receptor subtypes.[1][2] It is reported to be 323-fold more selective for the A₂A receptor than for the A₁ receptor, 53-fold more selective than for the A₂B receptor, and 100-fold more selective than for the A₃ receptor.[1][2] This high selectivity makes it a valuable tool for studying the specific roles of the A₂A receptor.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my cell-based functional assay.
-
Question: I am not observing the expected antagonist effect of this compound on agonist-induced cAMP production. What could be the reason?
-
Answer: There are several potential reasons for this:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the A₂A receptor agonist (e.g., CGS 21680 or NECA). An excessively high agonist concentration can overcome the competitive antagonism of this compound. It is recommended to use the agonist at a concentration around its EC₈₀.
-
Pre-incubation Time: As a competitive antagonist, this compound needs to be pre-incubated with the cells before adding the agonist to allow it to bind to the receptors. A pre-incubation time of 15-30 minutes is typically recommended.[5]
-
Cell Health and Receptor Expression: Confirm that your cells are healthy and have not been passaged excessively, as this can affect receptor expression levels. Low receptor density can lead to a small signal window, making it difficult to observe antagonism.[5]
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.
-
-
-
Question: I am observing a response with this compound alone, without any agonist. Is this expected?
-
Answer: this compound is an antagonist and should ideally have no intrinsic activity on its own. However, some cell systems may exhibit basal A₂A receptor activity. In such cases, this compound could act as an inverse agonist and reduce the basal signaling. It is important to run a vehicle control to determine the baseline response of your assay.
-
Issue 2: High background or non-specific binding in my radioligand binding assay.
-
Question: My [³H]-SCH 58261 binding assay shows high non-specific binding. How can I reduce it?
-
Answer: High non-specific binding can obscure the specific binding signal. Here are some troubleshooting steps:
-
Radioligand Concentration: Use a concentration of [³H]-SCH 58261 that is appropriate for your system, typically at or below the Kd value. Using a very high concentration can lead to increased non-specific binding. For autoradiography, concentrations below 2 nM have been shown to have non-specific binding of less than 15%.[6]
-
Washing Steps: Ensure adequate and quick washing of the filters or plates with ice-cold wash buffer to remove unbound radioligand.[3]
-
Blocking Agents: Consider adding a blocking agent to your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the filter or plate.
-
Filter Pre-treatment: Pre-soaking the filters (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter itself.[3]
-
-
Issue 3: Solubility and precipitation problems.
-
Question: My this compound is precipitating in my aqueous assay buffer. What should I do?
-
Answer: this compound has poor aqueous solubility.[7] Here's how to address this:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous buffer is kept low (typically below 0.5%) to maintain the solubility of this compound. Prepare a high-concentration stock solution in DMSO and then dilute it serially in your assay buffer.
-
Sonication: Sonication can help to dissolve the compound in the stock solution.[4]
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Do not store aqueous solutions of the compound for extended periods.
-
-
Issue 4: In vivo experimental concerns.
-
Question: I am seeing unexpected behavioral or physiological effects in my animal model. Could these be off-target effects?
-
Answer: While this compound is highly selective, at high concentrations, off-target effects at other adenosine receptors (A₁ and A₂B) are possible.[7][8]
-
Dose-Response Curve: It is crucial to perform a dose-response study to determine the optimal concentration of this compound that elicits the desired effect without causing off-target effects. Some studies have shown that low doses of this compound can have neuroprotective effects, while higher doses may not.[9][10]
-
Control Experiments: To confirm that the observed effect is mediated by the A₂A receptor, consider using a structurally different A₂A receptor antagonist as a positive control. Additionally, A₂A receptor knockout animal models can be invaluable for validating the on-target effects of this compound.
-
-
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | A₂A | 1.3 nM | [4] |
| Rat | A₂A | 2.3 nM | [1] | |
| Bovine | A₂A | 2.0 nM | [1] | |
| Kd | Human | A₂A | 2.3 nM | [11] |
| Rat | A₂A | 0.70 nM | [12] | |
| IC₅₀ | Human | A₂A | 15 nM | [1][2] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Selectivity Fold (vs. A₂A) | Reference |
| A₁ | 323 | [1][2] |
| A₂B | 53 | [1][2] |
| A₃ | 100 | [1][2] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol is adapted from methodologies used for characterizing A₂A receptor antagonists.[3][12][13]
-
Objective: To determine the binding affinity (Ki) of this compound for the A₂A receptor.
-
Materials:
-
Cell membranes expressing the A₂A receptor (e.g., from HEK293 or CHO cells)
-
[³H]-SCH 58261 (radioligand)
-
Unlabeled this compound (competitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled A₂A antagonist (e.g., ZM 241385) for non-specific binding.
-
50 µL of the various concentrations of unlabeled this compound.
-
50 µL of [³H]-SCH 58261 (at a concentration close to its Kd).
-
100 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This protocol is a general guide for measuring the antagonist effect of this compound on agonist-induced cAMP accumulation.[8][14][15]
-
Objective: To determine the functional potency (IC₅₀) of this compound in blocking A₂A receptor-mediated cAMP production.
-
Materials:
-
HEK293 or CHO cells stably expressing the human A₂A receptor.
-
This compound
-
A₂A receptor agonist (e.g., CGS 21680 or NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
-
Procedure:
-
Seed the A₂A receptor-expressing cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30-60 minutes.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the A₂A receptor agonist at a concentration corresponding to its EC₈₀.
-
Incubate for an optimized duration (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the percentage of inhibition of the agonist response as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ of this compound.
-
Visualizations
Caption: A₂A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: SCH 58261 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with SCH 58261, a potent and selective A2A adenosine receptor antagonist.
Troubleshooting Guide
Question 1: Why am I observing a lack of efficacy or inconsistent results with this compound in my in vivo model?
Inconsistent efficacy with this compound can stem from several factors, ranging from suboptimal dosage to issues with the compound's administration and the experimental model itself.
Potential Causes and Solutions:
-
Inappropriate Dosage: The neuroprotective effects of this compound have been shown to be dose-dependent, with low doses being effective while higher doses are not.[1][2] For instance, in a rat model of Huntington's disease, a 0.01 mg/kg dose showed neuroprotective effects, whereas a 1 mg/kg dose did not.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model.
-
Poor Bioavailability: this compound has low oral bioavailability due to limited absorption and high metabolism.[3] Intraperitoneal (i.p.) or intravenous (i.v.) administration is generally recommended for in vivo studies.[1][4][5][6][7][8][9]
-
Suboptimal Vehicle Formulation: Due to its poor aqueous solubility, the choice of vehicle is critical for consistent delivery of this compound.[5] Common formulations involve dissolving the compound in DMSO and then diluting it with other vehicles like PEG300, Tween 80, saline, or corn oil.[4][6][8] An inappropriate vehicle can lead to precipitation of the compound and inconsistent dosing.
-
Timing of Administration: The therapeutic window for this compound can be narrow. In a model of experimental autoimmune encephalomyelitis (EAE), administration during the therapeutic window (11-28 days post-immunization) was effective, while treatment at the onset of the disease was not.[10] The timing of administration relative to the disease induction or measurement of the endpoint is a critical parameter to optimize.
-
Animal Model Specifics: The effect of this compound can vary between different animal models and even between different strains of the same species. For example, while effective in orthotopic liver cancer models when combined with anti-PD1 therapy, the same combination was ineffective in subcutaneous tumor models.[11]
Question 2: I'm observing unexpected or paradoxical effects with this compound. What could be the reason?
Paradoxical effects, such as a lack of neuroprotection at higher doses, have been reported with this compound.[1][2]
Potential Causes and Solutions:
-
Dose-Dependent Biphasic Response: As mentioned, this compound can exhibit a biphasic or U-shaped dose-response curve. While low doses can be neuroprotective by reducing glutamate outflow, higher doses may engage other mechanisms that counteract this effect.[1][2]
-
Off-Target Effects at Higher Concentrations: Although this compound is highly selective for the A2A receptor over other adenosine receptors (over 50-fold selectivity), very high concentrations could potentially lead to off-target effects.[4][12][13]
-
Interaction with Other Signaling Pathways: The A2A receptor is involved in complex signaling cascades and interacts with other receptor systems, such as dopamine D2 receptors in the striatum.[7] The net effect of this compound can be influenced by the specific cellular context and the activity of these interacting pathways in your experimental model.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the adenosine A2A receptor.[4][12][13] It acts by blocking the binding of adenosine to this receptor, thereby inhibiting its downstream signaling pathways, which are often associated with immunosuppression and the modulation of neurotransmitter release.[14]
What is the recommended route of administration for in vivo studies?
Due to its poor oral bioavailability, intraperitoneal (i.p.) or intravenous (i.v.) administration is recommended for in vivo experiments with this compound.[1][4][5][6][7][8][9]
How should I prepare this compound for in vivo administration?
This compound has poor aqueous solubility.[5] A common method is to first dissolve it in DMSO to create a stock solution. This stock solution is then further diluted with a suitable vehicle such as a mixture of PEG300, Tween 80, and saline, or corn oil.[4][6][8] It is recommended to prepare the working solution fresh for each experiment.[4][6]
What are the known off-target effects of this compound?
This compound exhibits high selectivity for the A2A receptor, with over 50-fold selectivity against other adenosine receptors.[12] It is 323-fold more selective for A2A than A1, 53-fold more than A2B, and 100-fold more than A3 receptors.[4][13] While off-target effects are minimal at therapeutic doses, they could become a consideration at very high concentrations.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Various Disease Models
| Disease Model | Animal | Dose | Route | Key Findings | Reference |
| Huntington's Disease (Quinolinic Acid-induced) | Rat | 0.01 mg/kg | i.p. | Reduced motor activity alterations, EEG changes, and striatal gliosis. | [1] |
| Huntington's Disease (Quinolinic Acid-induced) | Rat | 1 mg/kg | i.p. | No significant neuroprotective effect. | [1] |
| Parkinson's Disease (Haloperidol-induced catalepsy) | Rat | 5 mg/kg (3 times) | i.p. | Partially decreased catalepsy and proenkephalin mRNA expression. | [4][7] |
| Non-Small Cell Lung Cancer | Mouse | 2 mg/kg (daily) | i.p. | Decreased tumor burden. | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | - | Improved neurological deficits when administered at 11-28 d.p.i. | [10] |
| Cerebral Ischemia | Rat | 0.01 mg/kg | i.p. or i.v. | Markedly reduced cortical infarct volume. | [9] |
| Chronic Lymphocytic Leukemia | Mouse | 1 mg/kg (every other day) | i.p. | Re-awakened T cell responses and limited Treg expansion. | [15] |
Experimental Protocols
Detailed Methodology for In Vivo Administration in a Rat Model of Huntington's Disease
This protocol is based on the study by Popoli et al. (2002).[1]
-
Animal Model: Male Wistar rats.
-
Induction of Disease Model: Bilateral intrastriatal injection of quinolinic acid (QA) (300 nmol/1 µl).
-
Preparation of this compound:
-
Dissolve this compound in a vehicle of 10% dimethyl sulfoxide (DMSO) in saline.
-
Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound at a dose of 0.01 mg/kg or 1 mg/kg via intraperitoneal (i.p.) injection.
-
Administer the compound 20 minutes before the intrastriatal injection of QA.
-
-
Outcome Measures:
-
Motor activity assessment.
-
Electroencephalographic (EEG) recordings.
-
Immunohistochemical analysis of striatal gliosis (GFAP staining).
-
In vivo microdialysis to measure glutamate outflow.
-
Visualizations
Caption: A2A receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (an adenosine A(2A) receptor antagonist) reduces, only at low doses, K(+)-evoked glutamate release in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 9. Blockade of adenosine A2A receptors by this compound results in neuroprotective effects in cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SCH-58261 - Wikipedia [en.wikipedia.org]
- 13. immune-system-research.com [immune-system-research.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
Improving the delivery and stability of SCH 58261 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the delivery and stability of SCH 58261 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive antagonist of the adenosine A2A receptor (A2AR) with a Ki value of approximately 1.3 nM.[1] It exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes such as A1, A2B, and A3.[1][2] Its mechanism of action involves blocking the A2AR, which is a Gs-coupled receptor.[3] Activation of A2AR by adenosine typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), a pathway that this compound inhibits.[3][4][5]
Q2: I am observing poor efficacy of this compound in my oral administration studies. Why is this happening?
This compound has very low oral bioavailability.[6] This is primarily due to two factors:
-
Limited Absorption: The compound is not well absorbed from the gastrointestinal tract.[6]
-
High In Vivo Metabolism: this compound is rapidly metabolized in the body, leading to high clearance.[6]
Studies in rats have shown that after oral administration, the compound is almost undetectable in plasma.[6] Therefore, alternative routes of administration, such as intraperitoneal (i.p.) injection, are recommended for in vivo studies.[2][7][8]
Q3: My this compound solution for injection is precipitating. What can I do?
Precipitation is a common issue due to the poor aqueous solubility of this compound.[9][10] Here are some troubleshooting steps:
-
Use a validated formulation: Employing a co-solvent system is crucial. Common and effective formulations are detailed in the protocols section below.
-
Prepare solutions fresh: It is highly recommended to prepare the working solution on the day of use to ensure stability.[2]
-
Proper dissolution technique: Ensure the stock solution in DMSO is clear before adding other co-solvents. Add each solvent sequentially and mix thoroughly.[7]
-
Sonication and gentle warming: If precipitation occurs during preparation, sonication and/or gentle warming can aid in dissolution.[2][7]
-
Check your DMSO: Hygroscopic DMSO can significantly impact solubility. Use a fresh, unopened bottle of DMSO for preparing stock solutions.[2][10]
Q4: What is the recommended storage for this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.[10]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between animals | - Improper drug formulation and precipitation.- Inaccurate dosing.- High metabolic rate variability. | - Ensure a clear, homogenous solution is administered. Use sonication if necessary.[2][7]- Prepare fresh solutions daily.[2]- Use precise dosing techniques and ensure consistent administration volume based on body weight. |
| No observable effect at previously reported doses | - Poor bioavailability due to incorrect formulation or administration route.- Degradation of the compound. | - Switch from oral to intraperitoneal (i.p.) administration.[6][9]- Use a validated co-solvent formulation (see protocols below).- Verify the purity and storage conditions of your this compound. |
| Precipitation of the compound upon dilution with aqueous buffers | - Low aqueous solubility of this compound. | - Utilize a lipid-based formulation or a formulation with surfactants like Tween-80 to improve stability in aqueous environments.[2][7][11] |
| Animal distress after injection | - High concentration of DMSO or other solvents. | - For mice, keep the final DMSO concentration below 10% for normal strains and below 2% for sensitive or transgenic mice.[7]- Perform a solvent-negative control experiment to rule out non-specific effects of the vehicle.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC50 | - | 15 nM | [2] |
| Ki (A2A Receptor) | Rat | 2.3 nM | [7] |
| Ki (A2A Receptor) | Bovine | 2 nM | [7] |
| Selectivity vs. A1 Receptor | - | ~323-fold | [2] |
| Selectivity vs. A2B Receptor | - | ~53-fold | [2] |
| Selectivity vs. A3 Receptor | - | ~100-fold | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration at 1 mg/kg)
| Parameter | Unit | Value | Reference |
| Clearance (CL) | mL/min/kg | 87.91 | [6] |
| Volume of Distribution (Vss) | mL/kg | 3196.92 | [6] |
Table 3: Recommended In Vivo Formulations for this compound
| Formulation Composition | Achievable Solubility | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (6.02 mM) | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.02 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection (Aqueous-based)
This protocol is adapted from formulations provided by chemical suppliers.[2][7]
-
Prepare a stock solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a clear, concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution; sonication may be used if necessary.
-
Add co-solvents sequentially: For a final volume of 1 mL, follow these steps: a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
Administration: The final solution will have a concentration of approximately 2.08 mg/mL. This solution should be prepared fresh on the day of the experiment and administered via i.p. injection.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection (Oil-based)
This protocol is an alternative for studies where an oil-based vehicle is preferred.[2]
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a desired concentration (e.g., 20.8 mg/mL).
-
Dilute in corn oil: For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly: Vortex the solution until it is clear and homogenous.
-
Administration: The final concentration will be approximately 2.08 mg/mL. This formulation should also be prepared fresh before use.
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo animal study using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Potential toxicity of SCH 58261 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of SCH 58261 at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established selectivity profile of this compound for adenosine receptors?
This compound is a potent and selective antagonist of the adenosine A2A receptor. It displays significantly lower affinity for other adenosine receptor subtypes. The selectivity has been quantified in various studies, and the binding affinities (Ki) are summarized in the table below. At high concentrations, the potential for off-target effects increases as the concentration of this compound may approach the Ki values for other adenosine receptors or even other unrelated receptors.
Q2: What are the known effects of high concentrations of this compound on cell viability?
High concentrations of this compound have been shown to decrease cell viability in a concentration-dependent manner in certain cell lines. For example, in the H1975 non-small cell lung cancer cell line, treatment with this compound (0 nM–10 μM) for 7 days resulted in a dose-dependent decrease in cell viability[1]. Additionally, at a concentration of 25 μM for 72 hours, this compound has been observed to inhibit the growth of cancer-associated fibroblasts (CAFs)[1].
Q3: What are the solubility limitations of this compound and how can they contribute to toxicity?
This compound has poor aqueous solubility[2]. It is soluble in DMSO up to 100 mM. When preparing stock solutions, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[1]. If the compound precipitates in aqueous cell culture media, the resulting aggregates can exert non-specific toxic effects on cells. It is recommended to visually inspect the media for any signs of precipitation after adding the compound.
Q4: Are there any known off-target effects of this compound at high concentrations?
While this compound is highly selective for the A2A receptor, at high micromolar concentrations, it may interact with other adenosine receptors, such as A1, A2B, and A3 receptors, due to its reduced selectivity at these concentrations[1]. The extent and nature of these off-target effects are not fully characterized in all cell types and could contribute to unexpected biological responses or toxicity.
Q5: What are the reported in vivo dosages of this compound, and have any toxic effects been observed?
In animal models, this compound has been administered at various doses. For instance, in a non-small cell lung cancer mouse model, a daily intraperitoneal (i.p.) injection of 2 mg/kg for 20 days resulted in a decrease in tumor burden[1]. In another study, 5 mg/kg (i.p.) was used to decrease haloperidol-induced catalepsy in rats[1][3]. While these studies report therapeutic effects, they do not specifically focus on a detailed toxicological assessment at high doses. It is important to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell death or low cell viability at concentrations intended to be non-toxic. | 1. Compound Precipitation: Due to its poor aqueous solubility, this compound may precipitate in your cell culture medium, leading to non-specific cytotoxicity. 2. Off-Target Effects: At higher concentrations, the compound may be interacting with other receptors besides A2A. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells. | 1. Verify Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration or preparing fresh dilutions. The use of a surfactant like Tween 80 in the vehicle for in vivo studies has been reported. 2. Perform Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. 3. Solvent Control: Ensure that the final concentration of the solvent in your experiments is consistent across all conditions and is below the known toxic threshold for your cells. |
| Inconsistent or irreproducible results between experiments. | 1. Stock Solution Instability: Improper storage of the this compound stock solution may lead to degradation of the compound. 2. Variability in Compound Concentration: Inaccurate pipetting or dilution can lead to inconsistencies. | 1. Proper Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. 2. Accurate Preparation: Use calibrated pipettes and perform serial dilutions carefully. |
| Observed effects do not align with known A2A receptor signaling. | Off-Target Engagement: The concentration of this compound being used may be high enough to engage other receptors, leading to confounding biological effects. | Confirm A2A-mediated Effect: Use a structurally different A2A receptor antagonist as a control to see if the same effect is observed. Additionally, you can perform rescue experiments by co-administering an A2A receptor agonist. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A | Reference |
| Adenosine A2A | 1.3 | - | |
| Adenosine A1 | ~420 | 323-fold | |
| Adenosine A2B | ~69 | 53-fold | |
| Adenosine A3 | ~130 | 100-fold |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| H1975 (NSCLC) | 0 - 10 µM | 7 days | Concentration-dependent decrease in cell viability | [1] |
| Cancer-Associated Fibroblasts (CAFs) | 25 µM | 72 hours | Inhibition of cell growth | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of SCH 58261
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of SCH 58261.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the oral administration of this compound in a question-and-answer format.
Q1: We are administering this compound orally in our animal model but are not observing the expected in vivo efficacy. What could be the underlying reason?
A1: The lack of in vivo efficacy after oral administration of this compound is most likely due to its extremely low oral bioavailability.[1] Studies in rats have shown the oral bioavailability of this compound to be as low as 0.03%.[1] This is attributed to a combination of two primary factors:
-
Poor Absorption: A significant amount of the drug is excreted in the feces after oral administration, indicating it is not well absorbed from the gastrointestinal (GI) tract.[1] This is likely due to its poor aqueous solubility.[2]
-
High First-Pass Metabolism: this compound undergoes extensive metabolism in the liver before it can reach systemic circulation.[1] The extrapolated hepatic clearance in rats is high, suggesting a significant first-pass effect.[1] In vitro studies have identified oxidized and ketone-formed metabolites.[1]
Q2: What are the key physicochemical and pharmacokinetic properties of this compound that I should be aware of?
A2: Understanding the fundamental properties of this compound is crucial for designing experiments. Key data is summarized in the tables below.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 345.36 g/mol | [3] |
| Formula | C₁₈H₁₅N₇O | [3] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (up to 100 mM). | [3] |
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Source |
| Cmax | 1135.44 ng/mL | 6.12 ng/mL | [1] |
| AUClast | 11,528.45 minng/mL | 15.29 minng/mL | [1] |
| Clearance (CL) | 87.91 mL/min/kg | - | [1] |
| Volume of Distribution (Vss) | 3196.92 mL/kg | - | [1] |
| Bioavailability (BA) | - | 0.03% | [1] |
| Hepatic Clearance (extrapolated) | 39.97 mL/min/kg | - | [1] |
Q3: Given the poor solubility and high metabolism of this compound, what formulation strategies could we explore to improve its oral bioavailability?
A3: To address the dual challenges of poor solubility and extensive first-pass metabolism, several formulation strategies can be considered. The general goal is to enhance the dissolution rate and/or protect the drug from metabolic enzymes in the gut wall and liver.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate in the GI fluids.
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the GI tract. Upon gentle agitation with GI fluids, these systems form fine oil-in-water emulsions, facilitating drug absorption. Lipid-based formulations can also enhance lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution compared to the crystalline form.
Q4: Are there any chemical modification approaches to improve the oral bioavailability of this compound?
A4: Yes, medicinal chemistry efforts have focused on creating analogs of this compound with improved physicochemical properties. One study reported the design and synthesis of fused heterocyclic analogs with better aqueous solubility and improved pharmacokinetic profiles, leading to oral activity in a rat model of Parkinson's Disease.[2][4] Specifically, the tetrahydronaphthyridine analog, 4s, demonstrated an aqueous solubility of 100 µM at physiological pH and was orally active.[2][4] This suggests that structural modifications can be a viable strategy to overcome the limitations of the parent compound.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and improving the oral bioavailability of this compound.
In Vitro Microsomal Metabolic Stability Assay
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add this compound (at a known concentration) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the donor chamber.
-
Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Challenges in the oral bioavailability of this compound.
Caption: Potential formulation strategies for this compound.
Caption: Workflow for the Caco-2 permeability assay.
References
- 1. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in SCH 58261 experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with SCH 58261, a selective Adenosine A2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent, selective, and competitive antagonist of the adenosine A2A receptor.[1] Its mechanism of action involves blocking the binding of endogenous adenosine to the A2A receptor, thereby inhibiting its downstream signaling pathways. A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on GABAergic neurons of the striopallidal pathway, playing a crucial role in modulating motor activity and neuroinflammation.[2]
Q2: What is the receptor selectivity profile of this compound? A2: this compound exhibits high selectivity for the A2A receptor. It is approximately 323-fold more selective for the A2A receptor than for the A1 receptor, 53-fold more selective than for the A2B receptor, and 100-fold more selective than for the A3 receptor.[1]
Q3: What are the recommended solvents and storage conditions for this compound? A3: this compound is soluble in DMSO, with a solubility of up to 100 mM. For long-term storage, stock solutions in DMSO can be kept at -20°C for one year or -80°C for two years.[1] The compound itself should be stored at room temperature. Due to poor aqueous solubility, for in vivo experiments, a vehicle solution is typically required.[3]
Troubleshooting Unexpected Results
Q1: I'm observing a loss of efficacy at higher doses of this compound, resulting in a U-shaped or biphasic dose-response curve. Why is this happening? A1: This is a documented phenomenon with this compound. In an excitotoxicity model using quinolinic acid (QA), a low dose (0.01 mg/kg, i.p.) of this compound was neuroprotective, while a higher dose (1 mg/kg, i.p.) was ineffective.[4] The leading hypothesis for this observation is the emergence of peripheral cardiovascular effects at higher doses. Doses starting from 1 mg/kg can increase blood pressure and heart rate, which may counteract or mask the intended neuroprotective effects.[4][5] It is crucial to perform a full dose-response study to identify the optimal therapeutic window for your specific model.
Q2: My in vivo model is showing unexpected cardiovascular changes, such as increased heart rate and blood pressure. Is this a known effect of this compound? A2: Yes, this is a known dose-dependent effect. While doses up to 0.1 mg/kg i.p. generally do not cause significant hemodynamic changes, doses of 1 mg/kg and higher can lead to increases in blood pressure and heart rate.[4][5] At 10 mg/kg i.p. in rats, this compound was shown to significantly increase systolic and diastolic blood pressure.[5] These effects are likely due to the blockade of A2A receptors involved in tonic vascular regulation and can be inhibited by adrenergic blockade.[5][6] Researchers should monitor cardiovascular parameters, especially when using doses above 1 mg/kg.
Q3: The therapeutic effect of this compound is absent or weaker than expected in my disease model. What are potential reasons for this? A3: The timing of administration is critical and can significantly impact efficacy.
-
Neurodegenerative Models: In a rat model of Parkinson's Disease, this compound was markedly effective when given during the early stages of synaptotoxicity but was less efficacious when administered after overt neurodegeneration had occurred.[7]
-
Neuroinflammatory Models: In an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment was effective when administered within a specific therapeutic window (11-28 days post-immunization) but was ineffective when given at the initial onset of the disease (1-10 days post-immunization).[8]
-
Model-Specific Efficacy: The effects of this compound can be specific. For example, in a Huntington's disease mouse model, it prevented emotional/anxious behaviors but failed to improve motor coordination.[9] It is essential to align the treatment schedule with the specific pathological processes you aim to target.
Q4: I am not observing an effect of this compound on the ERK1/2 signaling pathway in my cerebral ischemia model. Is this an expected outcome? A4: Yes, this is consistent with published findings. In a study involving middle cerebral artery occlusion (MCAo) in rats, this compound did not modify the activation of ERK1/2 in the ischemic striatum or cortex.[10] However, in the same model, it was shown to reduce the activation of JNK, another MAPK pathway protein.[11] This suggests that the neuroprotective effects of this compound in ischemia may be mediated through pathways other than ERK1/2, such as the JNK pathway.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Ratio (vs. A2A) | Reference |
| Adenosine A2A | ~1.3 - 15 nM | - | [1] |
| Adenosine A1 | Varies | ~323-fold lower affinity | [1] |
| Adenosine A2B | Varies | ~53-fold lower affinity | [1] |
| Adenosine A3 | Varies | ~100-fold lower affinity | [1] |
Table 2: Summary of Effective Doses of this compound in In Vivo Models
| Animal Model | Disease/Condition | Effective Dose (i.p.) | Observed Effect | Reference |
| Rat | Quinolinic Acid-Induced Excitotoxicity | 0.01 mg/kg | Prevented glutamate outflow & gliosis | [4] |
| Rat | Parkinson's Disease (MPP+) | 0.1 mg/kg | Attenuated loss of synaptic markers | [7] |
| Rat | Parkinson's Disease (Haloperidol-induced) | 5 mg/kg | Decreased catalepsy | [2] |
| Rat | Parkinson's Disease (Reserpine-induced) | 0.1 mg/kg (with L-DOPA) | Synergistically reduced muscle rigidity | [12][13] |
| Mouse | Huntington's Disease (R6/2) | 0.01 mg/kg | Prevented anxiety-like behaviors | [9] |
| Mouse | EAE (Multiple Sclerosis Model) | 0.5 mg/kg | Improved neurological deficits | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general method for preparing this compound for intraperitoneal (i.p.) injection in rodents.
-
Stock Solution Preparation:
-
Vehicle Preparation:
-
Working Solution Preparation (for injection):
-
Prepare the working solution fresh on the day of use.[1]
-
To prepare the final injection solution, first add the required volume of the DMSO stock solution to the PEG300.
-
Next, add the Tween-80 and mix thoroughly.
-
Finally, add the saline to reach the final volume and concentration. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection.
-
The injection volume is typically 1-5 ml/kg for rats and 10 ml/kg for mice.
-
Always include a vehicle-only control group in your experimental design.
-
Protocol 2: Haloperidol-Induced Catalepsy Model in Rats
This protocol is used to assess the anti-Parkinsonian-like effects of this compound.
-
Animals: Male Wistar rats are commonly used.
-
Haloperidol Administration:
-
Induce catalepsy by administering haloperidol. A typical regimen is 1.5 mg/kg, s.c., given 3 times, every 3 hours.[2]
-
-
This compound Treatment:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 10 minutes before each haloperidol injection.[2]
-
-
Catalepsy Assessment:
-
Measure the duration of catalepsy using a bar test. Place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Assessments are performed at various time points after the final haloperidol injection.
-
-
Endpoint Analysis: Compare the catalepsy scores between the vehicle-treated group and the this compound-treated group to determine if the compound reduces haloperidol-induced catalepsy.
Visualizations
Caption: A2A and D2 receptor antagonism in the striatopallidal pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Logical relationship between this compound dose and observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular pharmacology of the A2A adenosine receptor antagonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effect of this compound, an adenosine A2A receptor antagonist, and L-DOPA on the reserpine-induced muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Variability in Behavioral Studies with SCH 58261
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving the selective adenosine A2A receptor antagonist, SCH 58261.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor.[1] It exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes, making it a valuable tool for investigating the role of A2A receptors in various physiological processes.[1] Its mechanism of action involves blocking the signaling pathway initiated by the binding of adenosine to A2A receptors.
Q2: What are the common behavioral effects observed with this compound administration in preclinical models?
A2: Preclinical studies have shown that this compound can produce a range of behavioral effects, including antidepressant, nootropic (cognition-enhancing), and neuroprotective effects in various animal models.[1] It has also been investigated for its potential in treating conditions like Parkinson's disease.[1]
Q3: How should I store this compound powder and its solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.
Troubleshooting Guide
Variability in behavioral studies can arise from multiple factors, from compound preparation to experimental execution. This guide addresses common issues encountered when working with this compound.
Issue 1: Inconsistent or Unexpected Behavioral Results
Possible Cause: Problems with the preparation and administration of this compound, a lipophilic compound, can lead to inaccurate dosing and, consequently, variable results.
Solutions:
-
Vehicle Selection: Due to its poor water solubility, this compound requires a vehicle for in vivo administration. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. The choice of vehicle can significantly impact drug solubility, absorption, and, ultimately, the behavioral outcome. It is crucial to run a vehicle-only control group to account for any behavioral effects of the vehicle itself.
-
Solution Preparation:
-
Hygroscopic DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can decrease the solubility of lipophilic compounds like this compound. Always use fresh, anhydrous DMSO and keep containers tightly sealed.
-
Dissolution Technique: To ensure complete dissolution, add each component of the vehicle sequentially and mix thoroughly. Sonication or gentle warming may aid dissolution, but avoid excessive heat to prevent compound degradation.
-
Precipitation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for injection.
-
-
Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound. Oral administration is generally not recommended due to poor bioavailability.[2]
-
Timing: Administer the prepared solution immediately to minimize the risk of precipitation.
-
Issue 2: High Inter-Animal Variability in Response
Possible Cause: Besides formulation issues, biological and environmental factors can contribute to variability between animals.
Solutions:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting any behavioral paradigm. This reduces stress-induced variability.
-
Handling: Consistent and gentle handling of animals is critical. Excessive or inconsistent handling can be a significant source of stress and variability.
-
Environmental Controls: Maintain consistent lighting, temperature, and noise levels in the testing room. The time of day for testing should also be kept consistent across all experimental groups.
-
Dose Selection: The dose of this compound can have a significant impact on the outcome. A dose-response study is recommended to determine the optimal dose for the desired behavioral effect in your specific model. Doses in the range of 0.01 to 5 mg/kg have been used in rodents, with lower doses sometimes showing neuroprotective effects and higher doses affecting motor activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |
| A2A | 1.3 | - |
| A1 | 420 | 323-fold |
| A2B | 69 | 53-fold |
| A3 | 130 | 100-fold |
Data compiled from multiple sources.
Table 2: Recommended Dosage Ranges in Rodent Behavioral Studies
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effects |
| Mouse | i.p. | 0.01 - 5 | Antidepressant, Nootropic, Altered Motor Activity |
| Rat | i.p. | 0.1 - 5 | Counteracts catalepsy, Reduces muscle rigidity |
Dosages are dependent on the specific behavioral paradigm and research question.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
This protocol is adapted from standard EPM procedures to assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms.
-
Dimensions: Arms are typically 25-50 cm long and 5 cm wide. The open arms have a small ledge (0.5 cm) to prevent falls, and the closed arms have high walls (16-40 cm).
-
The maze should be placed in a room with controlled and consistent lighting.
Procedure:
-
Habituation: Acclimate the mouse to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the predetermined time before the test (e.g., 20-30 minutes).
-
Placement: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Record the session for 5-10 minutes using an overhead video camera.
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.
Rotarod Test for Motor Coordination in Mice
This protocol assesses motor coordination and balance.
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Habituation: Acclimate the mouse to the testing room for at least 30 minutes.
-
Training (Optional but Recommended): On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration to familiarize them with the apparatus.
-
Drug Administration: Administer this compound or vehicle i.p. at the designated time before testing.
-
Testing:
-
Place the mouse on the accelerating rod.
-
The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall for each mouse.
-
Conduct multiple trials (e.g., 3 trials) with a rest period in between.
-
-
Data Analysis: The primary measure is the latency to fall from the rod.
-
Cleaning: Clean the rod between each animal.
Visualizations
Signaling Pathway of the Adenosine A2A Receptor
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Behavioral Study with this compound
References
- 1. This compound, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Neuroprotective Potential of SCH 58261: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the promising candidates, SCH 58261, a selective adenosine A2A receptor antagonist, has garnered significant attention. This guide provides an objective comparison of the in vivo neuroprotective effects of this compound against other notable A2A receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in critical evaluation and future research directions.
I. Comparative Efficacy of A2A Receptor Antagonists in Preclinical Models
This compound has demonstrated significant neuroprotective effects across a range of in vivo models of neurological disorders. Its efficacy is often attributed to its ability to modulate excitotoxicity, neuroinflammation, and oxidative stress. Here, we compare its performance with other well-known A2A receptor antagonists, ZM 241385 and CGS 15943.
Table 1: In Vivo Neuroprotective Effects of this compound
| Disease Model | Species | Dosage | Administration Route | Key Findings | Percentage Improvement |
| Focal Cerebral Ischemia | Rat | 0.01 mg/kg | i.p. or i.v. | Marked reduction in cortical infarct volume. | ~30% reduction in infarct size vs. control. |
| Huntington's Disease (Quinolinic Acid-induced) | Rat | 0.01 mg/kg | i.p. | Prevented motor hyperactivity, EEG changes, and striatal gliosis. | - |
| Parkinson's Disease (MPP+ model) | Rat | 0.1 mg/kg/day | i.p. | Attenuated loss of striatal synaptic markers and dopaminergic neurons in the substantia nigra. | - |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not Specified | Not Specified | Ameliorated neurological deficits and reduced CNS inflammation and demyelination. | - |
| Alzheimer's Disease (Aβ1-42-induced) | Mouse | Not Specified | Not Specified | Ameliorated cognitive deficits and decreased Aβ and hyperphosphorylated Tau levels. | - |
Table 2: In Vivo Neuroprotective Effects of Alternative A2A Receptor Antagonists
| Compound | Disease Model | Species | Dosage | Administration Route | Key Findings |
| ZM 241385 | Oxygen-Glucose Deprivation | Rat (hippocampal slices) | Not Specified | Not Specified | Delayed anoxic depolarization and improved neuronal survival. |
| CGS 15943 | Cerebral Ischemia | Gerbil | 0.1 mg/kg | i.p. | Markedly reduced stroke injury and hippocampal CA1 pyramidal cell injury. |
Note: Direct head-to-head in vivo comparative studies on the neuroprotective efficacy of these compounds are limited. The data presented is compiled from individual studies.
II. Mechanism of Action: Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated through the blockade of the adenosine A2A receptor, which is predominantly expressed in the striatum and is implicated in the modulation of glutamatergic neurotransmission and neuroinflammation.
A Comparative Guide: SCH 58261 versus Istradefylline in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two adenosine A2A receptor antagonists, SCH 58261 and istradefylline, based on their performance in preclinical and clinical models of Parkinson's disease (PD). While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer a comprehensive overview of their respective pharmacological profiles and therapeutic potential.
Introduction to Adenosine A2A Receptor Antagonism in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Adenosine A2A receptors are highly concentrated in the basal ganglia, a brain region critical for motor control, where they are co-localized with dopamine D2 receptors on striatopallidal neurons.[1] A2A and D2 receptors have opposing effects; activation of A2A receptors inhibits D2 receptor signaling.[1] Consequently, antagonizing A2A receptors can enhance dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy for PD.[1][2]
Istradefylline , marketed as Nourianz®, is a selective A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for adult patients with PD experiencing "off" episodes.[3][4] This compound is a potent and selective A2A receptor antagonist that has been extensively studied in preclinical models of PD but has not progressed to clinical use, primarily due to poor oral bioavailability.[2][5]
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and istradefylline, compiled from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki/Kd/IC50) | Selectivity vs. A1 Receptor | Species | Reference |
| This compound | Adenosine A2A | Kd = 0.70 nM | ~35-fold | Rat | [1][6] |
| Ki = 2.3 nM | 323-fold | Rat | [7] | ||
| IC50 = 15 nM | - | - | [7] | ||
| Istradefylline | Adenosine A2A | - | 56-fold | Human | [4] |
| High Affinity | Lower affinity for A1, A2B, A3 | Human, Marmoset, Dog, Rat, Mouse | [8] |
Table 2: In Vivo Efficacy in Parkinson's Disease Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Haloperidol-induced catalepsy (Rat) | 5 mg/kg, i.p. | Partially decreased catalepsy and proenkephalin mRNA expression. | [9] |
| Reserpine-induced muscle rigidity (Rat) | 0.1 mg/kg, i.p. (with L-DOPA) | Produced a pronounced synergistic effect with L-DOPA. | [10] | |
| Istradefylline | MPTP-induced motor deficits (Primate) | Not specified | Improved motor function. | [11] |
| Levodopa-treated PD patients with "off" episodes (Human) | 20 mg/day, oral | Reduced daily "off" time by -1.43 hours. | [10] | |
| Levodopa-treated PD patients with "off" episodes (Human) | 40 mg/day, oral | Reduced daily "off" time by -1.62 hours. | [10] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| This compound | Oral Bioavailability | Poor | Rat | [2][5] |
| Istradefylline | Oral Bioavailability | Well absorbed orally | Human | [4][12] |
| Tmax | ~4 hours (fasted) | Human | [13] | |
| Terminal Half-life | 64-69 hours | Human | [4] | |
| Protein Binding | ~98% | Human | [13] |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is frequently used to screen for potential anti-parkinsonian drugs.[14]
-
Animals: Male Wistar rats are commonly used.[14]
-
Drug Administration: Haloperidol, a D2 receptor antagonist, is administered intraperitoneally (i.p.) at a dose of 1.0 mg/kg to induce catalepsy.[14] The test compound (e.g., this compound) is typically administered i.p. at a specified time before the catalepsy assessment.[9]
-
Catalepsy Assessment: The bar test is the most common method.[14] The rat's forepaws are placed on a horizontal bar elevated above a surface. The time it takes for the rat to remove both paws from the bar (descent latency) is measured.[15] A longer latency indicates a greater cataleptic state.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the neurotoxin-induced degeneration of dopaminergic neurons to mimic the pathology of PD.[16]
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.[17][18]
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. 6-OHDA is injected unilaterally into the medial forebrain bundle (MFB) or the striatum.[16][18] This leads to a progressive loss of dopaminergic neurons in the substantia nigra on the injected side.[19]
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: Following the lesion, the administration of a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) induces rotational behavior (circling) contralateral or ipsilateral to the lesion, respectively. The number of rotations over a set period is quantified as a measure of the lesion's severity and the drug's efficacy.[18]
-
Cylinder Test: This test assesses forelimb akinesia. The rat is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs for wall exploration is counted.[17]
-
Rotarod Test: This test measures motor coordination and balance. The rat is placed on a rotating rod, and the latency to fall is recorded.[17]
-
Signaling Pathways and Experimental Workflows
Caption: A2A Receptor Antagonism in the Indirect Pathway.
Caption: Workflow for the 6-OHDA Parkinson's Model.
Discussion and Conclusion
Both this compound and istradefylline are potent and selective antagonists of the adenosine A2A receptor, a validated non-dopaminergic target for the symptomatic treatment of Parkinson's disease.
This compound has demonstrated efficacy in rodent models of PD, notably by reducing haloperidol-induced catalepsy and potentiating the effects of L-DOPA.[9][10] Its utility as a research tool is well-established. However, its development as a therapeutic agent has been hampered by poor oral bioavailability, limiting its administration to parenteral routes in preclinical studies.[2][5]
Istradefylline , on the other hand, has successfully navigated clinical development and is an approved medication. It is orally bioavailable and has shown efficacy in reducing "off" time in PD patients.[10][12] Clinical data has established its role as an adjunctive therapy to levodopa.[3] While generally well-tolerated, dyskinesia has been reported as a common adverse event.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative safety of istradefylline in Parkinson’s disease: A systematic review of randomized controlled trials and real-world studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of istradefylline versus rTMS on Parkinson's disease in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. nourianz.com [nourianz.com]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Battle for A2A Receptor Blockade: SCH 58261 vs. Caffeine
A comprehensive guide for researchers comparing the potent and selective antagonist SCH 58261 against the widely consumed psychostimulant, caffeine, in their interaction with the adenosine A2A receptor.
In the landscape of adenosine A2A receptor research, the synthetic compound this compound and the naturally occurring psychostimulant caffeine represent two key antagonists with markedly different profiles. While both compounds block the action of endogenous adenosine at the A2A receptor, their potency, selectivity, and mechanisms of action diverge significantly. This guide provides a detailed comparison of their A2A receptor antagonism, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Antagonist Properties
The affinity and potency of this compound and caffeine at the human adenosine A2A receptor, along with their selectivity for other adenosine receptor subtypes, are summarized below. These data highlight the substantial differences in their pharmacological profiles.
| Parameter | This compound | Caffeine | Reference(s) |
| A2A Receptor Binding Affinity (Ki) | ~1 nM | ~2.4 - 12 µM | [1][2] |
| A2A Receptor Potency (IC50) | ~15 nM | Micromolar range | [3] |
| Selectivity for A2A vs. A1 Receptor | ~323-fold to 800-fold | Non-selective | [1][4] |
| Selectivity for A2A vs. A2B Receptor | ~53-fold | Non-selective | [1] |
| Selectivity for A2A vs. A3 Receptor | ~100-fold | Non-selective | [1] |
| Nature of Antagonism | Competitive | Competitive | [5][6] |
Key Insights:
-
Potency and Affinity: this compound exhibits a significantly higher affinity (lower Ki value) and potency (lower IC50 value) for the A2A receptor, with values in the low nanomolar range. In contrast, caffeine's affinity and potency are in the micromolar range, indicating it is a much less potent A2A receptor antagonist.
-
Selectivity: this compound is a highly selective A2A receptor antagonist, showing minimal interaction with other adenosine receptor subtypes (A1, A2B, and A3).[1] Caffeine, on the other hand, is a non-selective antagonist, blocking both A1 and A2A receptors with similar affinity.[7][8] This lack of selectivity is a crucial consideration in experimental design, as effects observed with caffeine may be mediated by antagonism of A1 receptors or a combination of A1 and A2A receptor blockade.[9]
Experimental Protocols
To ensure reproducibility and methodological rigor, detailed protocols for key assays used to characterize A2A receptor antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by the test compound (this compound or caffeine).
Materials:
-
Membrane preparations from cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-SCH 58261 or another suitable A2A-selective radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound and caffeine at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., unlabeled this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional potency (IC50) of an antagonist in blocking agonist-induced signaling.
Objective: To measure the ability of this compound or caffeine to inhibit the increase in intracellular cyclic adenosine monophosphate (cAMP) stimulated by an A2A receptor agonist.
Materials:
-
Whole cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
Test compounds: this compound and caffeine at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or caffeine) in the presence of a PDE inhibitor for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically its EC80) to stimulate cAMP production and incubate for a specific time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels as a function of the antagonist concentration and fit the data to a dose-response inhibition curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs).[5][10] Activation of the A2A receptor by its endogenous agonist, adenosine, initiates a signaling cascade that leads to the production of the second messenger cyclic adenosine monophosphate (cAMP). Antagonists like this compound and caffeine block this initial activation step.
Conclusion
The choice between this compound and caffeine as an A2A receptor antagonist depends critically on the experimental goals. This compound, with its high potency and selectivity, is the superior tool for studies specifically investigating the role of the A2A receptor without the confounding effects of other adenosine receptor subtypes. Its use allows for a more precise dissection of A2A receptor-mediated pathways.
Caffeine, while a valuable research tool for studying the broader effects of adenosine receptor blockade, presents challenges due to its non-selective nature. Researchers using caffeine must consider the potential contribution of A1 receptor antagonism to their observed effects. However, its widespread human consumption makes it a relevant compound for studies on the physiological and behavioral effects of dietary methylxanthines.
By understanding the distinct pharmacological profiles and employing rigorous experimental methodologies, researchers can effectively utilize both this compound and caffeine to advance our understanding of adenosine A2A receptor function in health and disease.
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Adenosine A1 and A2A Receptors in the Caffeine Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCH-58261 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to A2A Adenosine Receptor Antagonists: SCH 58261 vs. ZM 241385
For researchers and drug development professionals navigating the landscape of A2A adenosine receptor antagonists, a clear understanding of the comparative efficacy and selectivity of available compounds is paramount. This guide provides an objective comparison of two widely used non-xanthine antagonists, SCH 58261 and ZM 241385, supported by experimental data to inform compound selection for in vitro and in vivo studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and ZM 241385, highlighting their binding affinities and selectivity for human adenosine receptor subtypes.
| Parameter | This compound | ZM 241385 | Reference |
| A2A Receptor Binding Affinity (Ki) | < 1 nM | < 1 nM | |
| 0.6 nM | 0.8 nM | [1] | |
| 4 nM (human) | - | ||
| 0.70 nM (rat striatal) | - | [2] | |
| - | 1.4 nM | [3] | |
| - | 0.14 nM (rat striatal) | [4] | |
| A1 Receptor Binding Affinity (Ki) | 287 nM | 255 nM | [5] |
| A2B Receptor Binding Affinity (Ki) | 5 µM | 50 nM | [5] |
| A3 Receptor Binding Affinity (Ki) | > 10 µM | > 10 µM | [5] |
| Potency (IC50) | 15 nM | 54 nM (cAMP assay) | [1][6] |
| Selectivity (A2A vs. A1) | ~478-fold | ~318-fold | [1] |
| Selectivity (A2A vs. A2B) | ~8351-fold | ~62-fold | [1] |
| Selectivity (A2A vs. A3) | >10,000-fold | >1000-fold | [1] |
Key Insights from the Data:
Both this compound and ZM 241385 are highly potent antagonists of the A2A receptor, with Ki values in the low nanomolar range.[5] However, this compound demonstrates a superior selectivity profile. It exhibits significantly weaker affinity for A1 and particularly A2B receptors compared to ZM 241385.[5][1] This higher selectivity makes this compound a more precise tool for specifically studying A2A receptor function, minimizing potential off-target effects at other adenosine receptor subtypes.
Experimental Protocols
The data presented above is primarily derived from radioligand binding assays and functional assays measuring cAMP accumulation. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO) stably transfected with the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).[5][7]
-
Incubation: The cell membranes are incubated with a specific radioligand and varying concentrations of the unlabeled antagonist (this compound or ZM 241385). Commonly used radioligands include [3H]this compound for A2A receptors, [3H]DPCPX for A1 receptors, and [125I]AB-MECA for A3 receptors.[5] For A2B receptors, due to the lack of selective radioligands, functional assays are often used.[5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional potency (IC50) of an antagonist by measuring its ability to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the A2A receptor signaling pathway.
General Protocol:
-
Cell Culture: Cells expressing the A2A receptor (e.g., HEK-293 or CHO cells) are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or ZM 241385).
-
Stimulation: The cells are then stimulated with a known A2A receptor agonist, such as N-ethylcarboxamidoadenosine (NECA), to induce cAMP production.[5]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production is determined as the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
In Vivo Efficacy and Applications
Both this compound and ZM 241385 have been extensively used in preclinical in vivo studies.
-
This compound: Due to its high selectivity, this compound is often favored in studies aiming to elucidate the specific role of the A2A receptor. It has been shown to increase locomotion and rearing in mice.[8] In models of Parkinson's disease, this compound has demonstrated neuroprotective effects and the ability to reduce motor deficits.[9] Furthermore, it has shown efficacy in reducing tumor burden in non-small cell lung cancer mouse models and has been investigated for its potential in immunotherapy.[1][6] However, it has been noted to have poor physicochemical and pharmacokinetic properties, which has limited its clinical development.[1]
-
ZM 241385: ZM 241385 also stimulates motor activity in mice, though with a slower onset compared to this compound.[8] It has demonstrated neuroprotective effects in models of cerebral ischemia.[10] Similar to this compound, ZM 241385 has been widely used as a research tool.[1] However, it also suffers from poor pharmacokinetic properties and low bioavailability, which has hindered its progression to clinical trials.[1]
Conclusion
Both this compound and ZM 241385 are potent and valuable A2A receptor antagonists for preclinical research. The choice between them should be guided by the specific requirements of the study.
-
For studies demanding the highest selectivity for the A2A receptor to minimize confounding effects from other adenosine receptor subtypes, this compound is the superior choice. [5]
-
For broader studies investigating the general effects of A2A receptor antagonism where absolute selectivity is less critical, ZM 241385 remains a viable and widely characterized option.
Researchers should consider the detailed binding profiles and the specific experimental context when selecting the most appropriate antagonist for their investigations. The provided data and protocols aim to facilitate this decision-making process for professionals in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. This compound and ZM 241385 differentially prevent the motor effects of CGS 21680 in mice: evidence for a functional 'atypical' adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adenosine Receptor Antagonists: SCH 58261 vs. CGS 15943
A comprehensive guide for researchers on the selectivity profiles of two prominent non-xanthine adenosine receptor antagonists, SCH 58261 and CGS 15943. This document provides a detailed comparison of their binding affinities, supported by experimental data and methodologies, to aid in the selection of the appropriate pharmacological tool for targeted research.
Introduction
In the study of purinergic signaling, the selection of a specific antagonist is critical for elucidating the physiological and pathological roles of adenosine receptor subtypes (A1, A2A, A2B, and A3). This compound and CGS 15943 are two widely used non-xanthine antagonists that exhibit distinct selectivity profiles. This guide presents a comparative analysis of their performance, with a focus on quantitative data and the experimental protocols used to derive this information.
Selectivity and Potency: A Quantitative Comparison
The primary distinction between this compound and CGS 15943 lies in their selectivity for the adenosine A2A receptor. This compound is a potent and highly selective A2A antagonist, while CGS 15943 demonstrates potent but broader activity across multiple adenosine receptor subtypes.
Table 1: Comparative Binding Affinities (Ki in nM) of this compound and CGS 15943 at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | 287[1] | <1[1] | 5000[1] | >10000[1] |
| CGS 15943 | 3.5[1] | 4.2 | 16 | 51 |
Table 2: Selectivity Profile of this compound
| Receptor Comparison | Fold Selectivity |
| A1 vs. A2A | ~323-fold[2] |
| A2B vs. A2A | ~53-fold[3] |
| A3 vs. A2A | ~100-fold[3] |
As the data illustrates, this compound exhibits a significantly higher preference for the A2A receptor compared to other adenosine receptor subtypes.[2][4] In contrast, CGS 15943 is a potent antagonist at A1, A2A, A2B, and A3 receptors, making it a non-selective adenosine receptor antagonist.[5]
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays, primarily radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are employed to determine the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (this compound or CGS 15943) for binding to the receptor.
Key Experimental Details:
-
Receptor Source: Membranes from cells stably transfected with the specific human adenosine receptor subtype (e.g., CHO or HEK-293 cells) are commonly used.[1]
-
Radioligands:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
After reaching equilibrium, separate the bound from the unbound radioligand via filtration.
-
Quantify the radioactivity of the bound ligand.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation Assay)
For receptors like A2B, where high-affinity radioligands are less available, functional assays are employed to assess antagonist activity. The A2A and A2B receptors are Gs-coupled, meaning their activation leads to an increase in intracellular cyclic AMP (cAMP).
Key Experimental Details:
-
Principle: An antagonist will block the agonist-induced increase in cAMP.
-
Procedure:
-
Cells expressing the receptor of interest (e.g., human A2B receptor) are pre-incubated with the antagonist (this compound or CGS 15943).
-
The cells are then stimulated with an adenosine receptor agonist, such as NECA (N-ethylcarboxamidoadenosine).[1]
-
The reaction is stopped, and the intracellular cAMP levels are measured using various methods, such as ELISA or radioimmunoassay.[7]
-
The ability of the antagonist to reduce the agonist-induced cAMP production is quantified to determine its potency.
-
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the A2A receptor signaling pathway and a generalized workflow for determining antagonist selectivity.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Selectivity.
Conclusion
The choice between this compound and CGS 15943 should be dictated by the specific research question. For studies requiring the selective blockade of the A2A receptor, this compound is the superior tool due to its high selectivity.[1][2][4] Conversely, CGS 15943 is more appropriate for investigations where a broad-spectrum antagonism of adenosine receptors is desired or for comparative studies involving multiple receptor subtypes. Understanding the distinct selectivity profiles and the experimental basis for these characterizations is paramount for the accurate interpretation of research findings in the field of adenosine signaling.
References
- 1. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SCH-58261 - Wikipedia [en.wikipedia.org]
- 5. CGS-15943 - Wikipedia [en.wikipedia.org]
- 6. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SCH 58261 and Preladenant in Adenosine A2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two well-characterized adenosine A2A receptor antagonists: SCH 58261 and its derivative, preladenant (SCH 420814). Both compounds have been instrumental in preclinical and clinical research, particularly in the context of neurodegenerative disorders such as Parkinson's disease. This document summarizes their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Preladenant (SCH 420814) |
| Primary Target | Adenosine A2A Receptor | Adenosine A2A Receptor |
| Development Status | Preclinical Research Tool | Investigated for Parkinson's Disease (Phase III trials discontinued)[1] |
| Selectivity | Selective for A2A over A1 receptors (~50-fold)[2] | Highly selective for A2A over other adenosine receptors (>1000-fold)[3] |
| Oral Bioavailability | Low[4][5] | Orally active |
| Clinical Use | Not developed for clinical use | Failed to show efficacy in Phase III trials for Parkinson's disease[1] |
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and pharmacokinetic properties of this compound and preladenant.
Table 1: Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Selectivity vs. A1 | Reference |
| This compound | Human A2A | <1 | ~800-fold | [6] |
| Human A1 | 287 | - | [7] | |
| Human A2B | 5000 | - | [7] | |
| Human A3 | >10000 | - | [7] | |
| Preladenant | Human A2A | ~1.1 | >1000-fold | [3] |
| Human A1 | >1000 | - | [3] | |
| Human A2B | >1000 | - | [3] | |
| Human A3 | >1000 | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Pharmacokinetic Parameters (Rat)
| Compound | Parameter | Value | Reference |
| This compound | Oral Bioavailability | Very low | [4][5] |
| Hepatic Clearance | 39.97 mL/min/kg | [5] | |
| Preladenant | Oral Activity | Active | [3] |
| In Vivo Efficacy (Catalepsy Reversal) | 77% inhibition at 1 mg/kg | [3] |
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and preladenant are competitive antagonists of the adenosine A2A receptor, a G protein-coupled receptor (GPCR). In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed on striatopallidal neurons, where they form heterodimers with dopamine D2 receptors. Activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase via Gs proteins, leading to an increase in cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the function of D2 receptors, contributing to the motor deficits observed in Parkinson's disease. By blocking the A2A receptor, this compound and preladenant prevent adenosine-mediated signaling, thereby restoring the balance of the basal ganglia circuitry.
Signaling Pathway Diagram
Caption: Adenosine A2A receptor signaling cascade and point of antagonism.
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound for the adenosine A2A receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 cells).
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
50 µL of various concentrations of the test compound (this compound or preladenant).
-
50 µL of a radiolabeled A2A receptor antagonist (e.g., [3H]-SCH 58261 or [3H]-MSX-2) at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation.
-
-
For determining non-specific binding, a high concentration of a non-labeled A2A antagonist is used instead of the test compound.
3. Incubation and Filtration:
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Radioactivity Measurement and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Generalized workflow for a radioligand binding assay.
cAMP Accumulation Assay
This assay measures the functional antagonism of the A2A receptor by quantifying the inhibition of agonist-induced cAMP production.
1. Cell Culture and Plating:
-
Cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells) are cultured to confluency.
-
Cells are harvested and plated into 96-well plates and allowed to attach overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation, and the cells are pre-incubated.
-
Cells are then treated with various concentrations of the antagonist (this compound or preladenant) for a defined period.
-
Subsequently, a fixed concentration of an A2A receptor agonist (e.g., CGS 21680 or NECA) is added to stimulate cAMP production.
-
The stimulation is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Measurement:
-
The stimulation is terminated by lysing the cells with a lysis buffer.
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of the antagonist.
-
The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, is calculated using non-linear regression.
-
The functional inhibition constant (Kb) can be calculated using the Gaddum equation.
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the anti-parkinsonian-like effects of A2A receptor antagonists.
1. Animals and Acclimation:
-
Male Wistar or Sprague-Dawley rats are used.
-
Animals are acclimated to the testing environment before the experiment.
2. Drug Administration:
-
Catalepsy is induced by the administration of the dopamine D2 receptor antagonist haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally).
-
The test compound (this compound or preladenant) or vehicle is administered at a specified time before or after the haloperidol injection.
3. Catalepsy Assessment (Bar Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured using the bar test.
-
The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).
4. Data Analysis:
-
The cataleptic scores (descent latencies) are compared between the vehicle-treated and drug-treated groups.
-
A significant reduction in the descent latency by the test compound indicates an anti-cataleptic (anti-parkinsonian-like) effect.
-
Data are typically analyzed using statistical methods such as ANOVA followed by post-hoc tests.
Conclusion
This compound and preladenant are both potent antagonists of the adenosine A2A receptor. Preladenant was developed as a more selective and orally bioavailable analog of this compound. While this compound remains a valuable tool for preclinical research due to its well-characterized pharmacology, its poor pharmacokinetic properties limit its in vivo applications, particularly via oral administration. Preladenant, with its improved selectivity and oral bioavailability, progressed to clinical trials for Parkinson's disease. However, it ultimately failed to demonstrate sufficient efficacy in Phase III studies.
For researchers, the choice between these two compounds will depend on the specific experimental needs. This compound is a suitable and cost-effective option for in vitro studies and in vivo experiments where direct administration to the central nervous system is possible. Preladenant is the preferred choice for in vivo studies requiring oral administration and for experiments where high selectivity for the A2A receptor is critical to minimize off-target effects. The detailed experimental protocols provided in this guide should enable researchers to design and execute robust experiments to further investigate the role of the adenosine A2A receptor in health and disease.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. SCH-58261 - Wikipedia [en.wikipedia.org]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SCH 58261: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SCH 58261, a potent and selective A2A adenosine receptor (A2AR) antagonist, with other alternatives. It emphasizes the use of genetic approaches to validate its on-target effects, supported by experimental data and detailed protocols.
Executive Summary
This compound is a widely used pharmacological tool for studying the physiological and pathological roles of the A2A adenosine receptor. Validating that its observed effects are indeed due to the specific blockade of A2AR is crucial for the correct interpretation of experimental results. Genetic approaches, such as the use of A2AR knockout (KO) animals or in vitro gene silencing, provide the most definitive evidence for on-target activity. This guide outlines the experimental data supporting the selectivity of this compound and details the genetic methods used to confirm its mechanism of action.
Comparative Selectivity Profile of A2A Receptor Antagonists
This compound exhibits a superior selectivity profile for the human A2A receptor compared to other commonly used non-xanthine antagonists like ZM 241385 and CGS 15943. While all three are potent at the A2A receptor, this compound shows significantly less affinity for other adenosine receptor subtypes, minimizing the potential for off-target effects.[1]
| Compound | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity (Fold) | A2B Selectivity (Fold) | A3 Selectivity (Fold) |
| This compound | < 1 | 287 | 5,000 | > 10,000 | ~287 | ~5,000 | > 10,000 |
| ZM 241385 | < 1 | 255 | 50 | > 10,000 | ~255 | ~50 | > 10,000 |
| CGS 15943 | < 1 | 3.5 | 44 | 95 | ~3.5 | ~44 | ~95 |
Table 1: Comparative affinity (Ki) of this compound, ZM 241385, and CGS 15943 for human adenosine receptor subtypes. Data compiled from studies on stably transfected CHO or HEK-293 cells.[1]
Additional binding studies have reported Ki values for this compound in the low nanomolar range for rat and bovine A2A receptors, further establishing its high potency.[2] R&D Systems and Tocris Bioscience report a Ki of 1.3 nM and highlight its selectivity, being 323-fold, 53-fold, and 100-fold more selective for A2A over A1, A2B, and A3 receptors, respectively.[3] An IC50 of 15 nM has also been reported.[4]
Genetic Validation of On-Target Effects
The most rigorous method to validate that the effects of this compound are mediated by the A2A receptor is to use genetic models where the receptor is absent or its expression is silenced.
A2A Receptor Knockout (KO) Mice
Studies using A2AR KO mice have been instrumental in confirming the on-target effects of this compound. The rationale is straightforward: if the effects of this compound are mediated by the A2A receptor, then the compound should have no effect in animals lacking this receptor.
Experimental Evidence:
-
In a study investigating the motor effects of A2AR ligands, the depressant effect of the A2AR agonist CGS 21680 was completely lost in A2AR knockout mice, confirming the receptor's role in motor activity.[5]
-
Another study demonstrated that the specific binding of radiolabeled [3H]this compound in the striatum and cortex was significantly reduced in A2AR knockout mice compared to wild-type littermates, providing direct evidence of target engagement.[6]
-
The neuroprotective effects of A2AR deficiency in a model of transient focal ischemia were confirmed in A2AR KO mice, supporting the therapeutic potential of A2AR antagonists.[7][8]
Phenotype of A2AR KO Mice:
A2AR KO mice exhibit several behavioral and physiological changes, including:
-
Increased anxiety and aggression in males.[9]
-
Reduced rearing and exploratory behaviors.[10]
-
Decreased weight and appetitive processes.[10]
-
Poorer performance on the rotarod test.[10]
These phenotypes underscore the importance of the A2A receptor in regulating various physiological processes and provide a baseline for validating the on-target effects of antagonists like this compound.
siRNA-Mediated Knockdown of A2A Receptor
For in vitro studies, small interfering RNA (siRNA) can be used to transiently silence the expression of the A2A receptor. This allows for a controlled comparison between cells with normal and reduced A2AR expression.
Experimental Workflow:
The general workflow for validating this compound effects using siRNA involves:
-
Transfection: Introduce A2AR-specific siRNA into the target cells. A non-targeting or scrambled siRNA should be used as a control.
-
Validation of Knockdown: Confirm the reduction of A2AR mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Functional Assay: Treat both A2AR-knockdown and control cells with this compound and measure the biological response of interest.
-
Comparison: The effect of this compound should be significantly attenuated or absent in the A2AR-knockdown cells compared to the control cells.
dot
Caption: Workflow for validating this compound using siRNA.
A2A Receptor Signaling Pathway
This compound exerts its effects by blocking the canonical A2A receptor signaling pathway. The A2A receptor is a Gs protein-coupled receptor (GPCR). Its activation by adenosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).
dot
Caption: A2A Receptor Signaling Pathway.
Experimental Protocols
Generation of A2A Receptor Knockout Mice
The generation of A2AR KO mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Adora2a gene.
Methodology:
-
Targeting Vector Construction: A targeting vector is constructed to replace a critical exon of the Adora2a gene with a selectable marker gene (e.g., neomycin resistance).
-
ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that have undergone homologous recombination are selected for using the appropriate antibiotic.
-
Blastocyst Injection: Positive ES cell clones are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.
-
Genotyping: Heterozygous mice are interbred to produce homozygous A2AR KO mice. Genotyping is confirmed by PCR and Southern blot analysis.
In Vivo Validation of this compound in A2AR KO Mice
Methodology:
-
Animal Groups: Wild-type and A2AR KO mice are randomly assigned to vehicle or this compound treatment groups.
-
Drug Administration: this compound (e.g., 0.01-1 mg/kg) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection).[11]
-
Behavioral or Physiological Testing: A relevant behavioral or physiological parameter known to be modulated by A2AR signaling is assessed (e.g., locomotor activity, anxiety-like behavior, or response to an ischemic insult).
-
Data Analysis: The effects of this compound in wild-type mice are compared to its effects (or lack thereof) in A2AR KO mice. A statistically significant interaction between genotype and treatment would confirm the on-target action of this compound.
siRNA-Mediated Knockdown of A2A Receptor in Cell Culture
Methodology:
-
Cell Culture: Plate target cells at an appropriate density to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized A2AR-specific siRNA and a non-targeting control siRNA in RNase-free buffer to a stock concentration of 20-50 µM.[12][13]
-
Transfection Complex Formation: Dilute the siRNA and a suitable transfection reagent (e.g., lipid-based) separately in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Post-Transfection: Add complete growth medium and incubate for 24-72 hours to allow for gene silencing.
-
Validation of Knockdown: Harvest a subset of cells to confirm A2AR knockdown by RT-qPCR and Western blot.
-
Functional Assay: Treat the remaining cells with this compound and perform the desired functional assay (e.g., cAMP measurement, gene expression analysis).
Conclusion
References
- 1. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and ZM 241385 differentially prevent the motor effects of CGS 21680 in mice: evidence for a functional 'atypical' adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo labelling of the adenosine A2A receptor in mouse brain using the selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A(2A) adenosine receptor deficiency attenuates brain injury induced by transient focal ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A2A Adenosine Receptor Deficiency Attenuates Brain Injury Induced by Transient Focal Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Receptor crosstalk: characterization of mice deficient in dopamine D1 and adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic window of SCH 58261 in different disease models
For Researchers, Scientists, and Drug Development Professionals
SCH 58261, a potent and selective antagonist of the adenosine A2A receptor, has demonstrated significant therapeutic promise across a spectrum of preclinical disease models, including neurodegenerative disorders, cancer, and inflammatory conditions. This guide provides an objective comparison of its performance, supported by experimental data, to inform further research and development.
Unveiling the Therapeutic Window: Efficacy vs. Safety
The therapeutic window of a drug candidate is the dose range that provides therapeutic benefit without causing unacceptable toxicity. For this compound, this window appears to be disease model-dependent, with neuroprotective effects often observed at lower doses than those required for anti-cancer or significant anti-inflammatory activity.
Efficacy in Key Disease Models
This compound has shown efficacy in various animal models, primarily through intraperitoneal (i.p.) administration due to its poor oral bioavailability and significant first-pass metabolism.
| Disease Model | Species | Effective Dose (i.p.) | Key Efficacy Findings |
| Parkinson's Disease | Rat | 0.1 - 5 mg/kg | Antagonized muscle rigidity and potentiated the effects of L-DOPA.[1] |
| Rat | 0.1 mg/kg | Showed a synergistic antiparkinsonian effect when combined with L-DOPA. | |
| Rat | 5 mg/kg | Partially decreased haloperidol-induced catalepsy.[2][3] | |
| Rat | 0.1 mg/kg | Markedly attenuated the loss of striatal synaptic markers and dopaminergic neurons in a neurodegeneration model. | |
| Huntington's Disease | Rat | 0.01 mg/kg | Delayed mortality and provided neuroprotective effects in a quinolinic acid-induced model.[4] A higher dose of 1 mg/kg was not effective.[4] |
| Mouse | 0.01 mg/kg | Prevented alterations in emotional/anxious responses and abolished increased NMDA-induced toxicity in the striatum of R6/2 mice.[5] | |
| Cancer (NSCLC) | Mouse | 2 mg/kg (daily) | Caused a decrease in tumor burden in a xenograft model.[3] |
| Inflammatory Disease (EAE) | Mouse | Not Specified | Administration between 11-28 days post-immunization improved neurological deficits, reduced CNS inflammation, and demyelination. Treatment at the onset (1-10 days) was ineffective.[6] |
| Cerebral Ischemia | Rat | 0.01 mg/kg | Reversed increased infarct size, histopathological changes, and habituation deficit.[1] |
Safety and Tolerability Profile
| Safety Parameter | Species | Dose (i.p.) | Key Safety Findings |
| Cardiovascular Effects | Rat | 0.1 and 1 mg/kg | No significant hemodynamic changes were induced.[7] |
| Rat | 10 mg/kg | Slightly increased both systolic and diastolic blood pressure and heart rate.[7] These effects were inhibited by adrenergic blockade.[7] | |
| Behavioral Effects | Rat | 0.01 and 1 mg/kg | Did not differ from sham controls in motor response to d-amphetamine or EEG analysis when administered alone.[4] |
This cardiovascular data suggests an upper dose limit for safety in rats, with doses below 10 mg/kg being well-tolerated from a hemodynamic perspective. The observation in the Huntington's disease model, where a higher dose was less effective, points to a complex dose-response relationship that requires careful consideration in clinical development.
Comparative Landscape: this compound and Other A2A Antagonists
Direct head-to-head in vivo comparisons of this compound with other A2A antagonists are limited. However, we can draw comparisons based on selectivity profiles and the clinical data of istradefylline, an FDA-approved A2A antagonist for Parkinson's disease.
| Compound | A2A Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2B | Selectivity vs. A3 | Clinical Status |
| This compound | 1.3 | 323-fold | 53-fold | 100-fold | Preclinical |
| Istradefylline | - | - | - | - | Approved for Parkinson's Disease |
Note: Ki values and selectivity can vary depending on the assay conditions and species.
Istradefylline's clinical safety profile in Parkinson's disease patients indicates that dyskinesia is the most frequent adverse event.[8] A comparative safety analysis suggested that istradefylline has a favorable safety profile relative to other adjunctive Parkinson's medications, with lower odds of serious adverse events and treatment-related adverse events compared to amantadine, and lower odds of dyskinesia and hypotension compared to COMT inhibitors.[9] This provides a valuable reference for the potential clinical safety profile of highly selective A2A antagonists like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the assessment of this compound.
Parkinson's Disease Models
-
Haloperidol-Induced Catalepsy: Rats are treated with the D2 receptor antagonist haloperidol to induce catalepsy, a state of motor immobility. The ability of this compound to reduce the duration of catalepsy is then measured. In one study, this compound was administered intraperitoneally at a dose of 5 mg/kg three times, every 3 hours, 10 minutes before haloperidol.[2]
-
6-Hydroxydopamine (6-OHDA)-Lesioned Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats, leading to the degeneration of dopaminergic neurons and causing motor deficits. The efficacy of this compound is assessed by its ability to improve motor function, often in combination with L-DOPA.
Huntington's Disease Model
-
Quinolinic Acid (QA)-Induced Excitotoxicity: QA, an NMDA receptor agonist, is injected into the striatum of rats to induce excitotoxic neuronal death, mimicking aspects of Huntington's disease. This compound (0.01 mg/kg, i.p.) was administered 20 minutes before the QA lesion to assess its neuroprotective effects by evaluating motor activity, EEG changes, and striatal gliosis.[4]
Cancer Model
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model: Human NSCLC cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., 2 mg/kg, i.p., daily) to evaluate its effect on tumor growth.[3]
Inflammatory Disease Model
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used model for multiple sclerosis. It is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide. The therapeutic effect of this compound was assessed by administering it during different phases of the disease (e.g., 11-28 days post-immunization) and evaluating neurological deficits, CNS inflammation, and demyelination.[6]
Visualizing the Mechanisms and Workflows
To further elucidate the context of this compound's therapeutic action, the following diagrams illustrate the adenosine A2A receptor signaling pathway, a typical experimental workflow for assessing neuroprotection, and the logical relationship of its therapeutic window.
Caption: Adenosine A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. SCH58261 the selective adenosine A(2A) receptor blocker modulates ischemia reperfusion injury following bilateral carotid occlusion: role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A2A receptor antagonist SCH58261 reduces macrophage/microglia activation and protects against experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular pharmacology of the A2A adenosine receptor antagonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative safety of istradefylline in Parkinson’s disease: A systematic review of randomized controlled trials and real-world studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SCH 58261: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective A2A adenosine receptor antagonist, SCH 58261, are provided for researchers and laboratory personnel. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This document outlines the necessary precautions, proper disposal methods for various forms of this compound waste, and emergency procedures. The information is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.
Key Safety and Handling Information
This compound is a potent bioactive compound that requires careful handling. While a comprehensive toxicological profile is not widely available, researchers should treat this compound with the caution appropriate for a novel investigational drug.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator is recommended when handling the powder to avoid inhalation.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing the solid or preparing stock solutions.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry place, such as a refrigerator, and protect from moisture.
-
For long-term storage, consider an inert atmosphere.
Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 345.36 g/mol | [1][2] |
| Molecular Formula | C₁₈H₁₅N₇O | [1] |
| CAS Number | 160098-96-4 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% | [1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal company. Given its chemical structure as a nitrogen-containing heterocyclic compound with a furan moiety, high-temperature incineration is the recommended final disposal method to prevent the formation of toxic byproducts such as dioxins and furans.[3][4][5]
1. Unused or Expired Solid this compound:
-
Segregation: Keep the original container tightly sealed. Do not mix with other chemical waste.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound"), CAS number (160098-96-4), and an appropriate hazard warning (e.g., "Caution: Research Chemical, Handle with Care").
-
Waste Collection: Place the labeled container in a designated hazardous waste accumulation area. Follow your institution's procedures for chemical waste pickup.
2. This compound Solutions (e.g., in DMSO):
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in Dimethyl Sulfoxide"), and the estimated concentration.
-
Waste Collection: Store the sealed waste container in a secondary containment bin within the designated hazardous waste accumulation area until collection.
3. Contaminated Labware and PPE:
-
Solid Waste: Items such as used pipette tips, microfuge tubes, and contaminated gloves should be collected in a designated hazardous waste bag or container.
-
Sharps: Needles and syringes used for administering this compound in animal studies must be disposed of in an approved sharps container.
-
Glassware: Contaminated glassware should be decontaminated if possible and practical. If not, it should be disposed of as hazardous solid waste.
-
Labeling: All containers for contaminated solid waste must be clearly labeled as "Hazardous Waste" and specify the contaminant ("this compound").
-
Waste Collection: Follow your institution's protocols for the pickup of solid chemical waste.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedures outlined above are based on standard laboratory practices for the disposal of potent, non-volatile organic compounds. The key principle is containment and transfer to a licensed waste disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of waste generated during research involving this compound.
References
- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Incineration - Wikipedia [en.wikipedia.org]
- 5. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
